Disperse orange 149
Description
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Properties
CAS No. |
151126-94-2 |
|---|---|
Molecular Formula |
C40H50N8O12S |
Origin of Product |
United States |
Foundational & Exploratory
Disperse Orange 149 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Disperse Orange 149 is a monoazo disperse dye characterized by a pyridone structure. This technical guide provides an in-depth overview of its chemical structure, physicochemical properties, synthesis, and analytical methodologies. Furthermore, it delves into the toxicological profile of related azo dyes, their metabolic pathways, and their interaction with cellular signaling cascades, offering valuable insights for researchers in toxicology and drug development.
Chemical Structure and Identification
This compound is chemically identified as 6-hydroxy-4-methyl-2-oxo-5-[(E)-[4-[(E)-phenyldiazenyl]phenyl]diazenyl]-1-(3-propan-2-yloxypropyl)pyridine-3-carbonitrile.[1] Its structure features a substituted pyridone ring linked to a phenylazo-phenylazo chromophore.
Table 1: Chemical Identification of this compound
| Identifier | Value | Reference |
| IUPAC Name | 6-hydroxy-4-methyl-2-oxo-5-[(E)-[4-[(E)-phenyldiazenyl]phenyl]diazenyl]-1-(3-propan-2-yloxypropyl)pyridine-3-carbonitrile | [1] |
| CAS Number | 85136-74-9 | |
| Molecular Formula | C25H26N6O3 | [1] |
| Molecular Weight | 458.51 g/mol | [1] |
| Canonical SMILES | CC(C)OCCCN1C(=C(N=Nc2ccc(cc2)N=Nc3ccccc3)C(=C(C#N)C1=O)C)O | [2] |
| InChI | InChI=1S/C25H26N6O3/c1-17(2)34-15-7-14-31-24(32)22(16-26)18(3)23(25(31)33)30-29-21-12-10-20(11-13-21)28-27-19-8-5-4-6-9-19/h4-6,8-13,17,33H,7,14-15H2,1-3H3/b28-27+,30-29+ | [1] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for understanding its behavior in various applications and biological systems.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Physical State | Solid | |
| Color | Brilliant yellow-orange | [3] |
| Melting Point | 158.5 °C | |
| Boiling Point | >250 °C | |
| Density | 1.28 g/cm³ | |
| Water Solubility | < 0.01 mg/L |
Synthesis and Characterization
Synthesis
-
Diazotization of 4-aminoazobenzene:
-
Dissolve 4-aminoazobenzene in a mixture of hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C, to form the diazonium salt.
-
-
Synthesis of the Pyridone Coupler:
-
The synthesis of the substituted pyridone moiety, 1-(3-isopropoxypropyl)-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, can be achieved through a series of reactions, likely starting from ethyl acetoacetate, cyanoacetamide, and 3-isopropoxypropan-1-amine.
-
-
Azo Coupling:
-
Dissolve the synthesized pyridone coupler in an alkaline solution (e.g., sodium hydroxide).
-
Cool the solution to 0-5 °C.
-
Slowly add the previously prepared diazonium salt solution to the pyridone solution with vigorous stirring, maintaining a low temperature and alkaline pH.
-
The azo dye will precipitate out of the solution.
-
-
Purification:
-
Filter the crude dye and wash it with cold water to remove excess salts and unreacted starting materials.
-
Recrystallize the dye from a suitable solvent (e.g., ethanol, acetic acid) to obtain a purified product.
-
References
Disperse Orange 149 CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, analytical methodologies, and toxicological profile of the azo dye, Disperse Orange 149. The information is intended to support research, development, and safety assessment activities related to this compound.
Core Chemical and Physical Properties
This compound is a synthetic azo dye used in the textile industry for coloring synthetic fibers.[1][2] It belongs to the disperse class of dyes, which are characterized by their low water solubility and ability to be applied from aqueous dispersions to hydrophobic fibers like polyester, nylon, and acrylic.
Chemical Identifiers
| Identifier | Value |
| CAS Number | 85136-74-9[3][4][5] |
| 151126-94-2 (unspecified)[2] | |
| Molecular Formula | C₂₅H₂₆N₆O₃[4] |
| IUPAC Name | 6-hydroxy-4-methyl-2-oxo-5-[(E)-[4-[(E)-phenyldiazenyl]phenyl]diazenyl]-1-(3-propan-2-yloxypropyl)pyridine-3-carbonitrile[4] |
| Synonyms | C.I. This compound |
Physicochemical Data
| Property | Value |
| Molar Mass | 458.51 g/mol |
| Appearance | Red, odorless solid[2] |
| Melting Point | 158.5 °C[2] |
| Boiling Point | >250 °C[2] |
| Density | 1.28 g/cm³[2] |
| Water Solubility | < 0.01 mg/L[2] |
Analytical Methodology: Determination in Textiles
The presence and quantity of this compound in textile materials can be determined using high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity for the detection of the dye.
Experimental Protocol: LC-MS/MS Analysis
A detailed protocol for the analysis of this compound in textiles involves sample extraction, chromatographic separation, and mass spectrometric detection.[3]
-
Sample Preparation and Extraction:
-
A representative sample of the textile material is taken.
-
The disperse dye is extracted from the textile fibers using a suitable organic solvent, such as chlorobenzene.[3]
-
The solvent is then removed, typically by evaporation under a stream of nitrogen.
-
The dried extract is redissolved in a known volume of methanol, making it ready for injection into the LC-MS/MS system.[3]
-
-
Chromatographic Separation:
-
Technique: Reversed-phase liquid chromatography is employed for the separation.[3]
-
Mobile Phase: A gradient elution is typically used, consisting of acetonitrile and an acidic aqueous solution (e.g., 0.1% formic acid or 0.1% phosphoric acid).[3]
-
Column: A C8 or similar reversed-phase column is suitable for this separation.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive mode is used to generate ions of the analyte.[3]
-
Detection: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[3]
-
Quantification Transition: The specific precursor-to-product ion transition for this compound is m/z 459/399.[3]
-
Analytical Method Performance
The following table summarizes the performance characteristics of a validated LC-MS/MS method for the determination of this compound.[3]
| Parameter | Value |
| Limit of Detection (LOD) | 1.0 µg/kg |
| Linearity (r) | >0.995 (in the range of 0.5 - 200 µg/L) |
| Recovery Rate | 92.1% - 98.7% |
| Relative Standard Deviation (RSD) | < 8.0% |
Toxicological Profile and Metabolism
As an azo dye, this compound presents toxicological concerns primarily related to its metabolic breakdown products. The reductive cleavage of the azo bond (-N=N-) is a key metabolic pathway that can lead to the formation of aromatic amines, some of which are known or suspected carcinogens.
Metabolic Activation
The azo bond can be cleaved by azoreductases present in human intestinal microbiota and, to a lesser extent, in the liver.[6] This metabolic process is a critical activation step that can release potentially harmful aromatic amines.
Health Hazards
-
Carcinogenicity: Upon reductive cleavage, this compound can release aromatic amines that are potentially carcinogenic.[2]
-
Sensitization: Some disperse dyes are known to be skin sensitizers, capable of causing allergic contact dermatitis.
Visualizations
Experimental Workflow for LC-MS/MS Analysis of this compound in Textiles
Caption: Workflow for the determination of this compound in textiles.
Metabolic Cleavage of Azo Dyes
Caption: Reductive cleavage of azo dyes into aromatic amines.
Generalized Signaling Pathway for Azo Dye-Induced Cellular Toxicity
Caption: Generalized pathway of azo dye-induced cellular toxicity.
References
- 1. youngin.com [youngin.com]
- 2. alfachemic.com [alfachemic.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | CAS 85136-74-9 | LGC Standards [lgcstandards.com]
- 5. This compound | CAS 85136-74-9 | LGC Standards [lgcstandards.com]
- 6. Toxicological significance of azo dye metabolism by human intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of Disperse Orange 149: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the azo dye, Disperse Orange 149 (CAS No: 85136-74-9). Due to the limited availability of directly published experimental spectra for this specific compound, this document presents a combination of reported data for structurally similar compounds and predicted values based on its chemical structure. The information herein is intended to serve as a valuable resource for the identification, characterization, and analysis of this compound in various research and development applications.
Chemical Structure
This compound is a monoazo dye characterized by a pyridone-based coupling component. Its chemical structure is provided below:
IUPAC Name: 6-hydroxy-4-methyl-2-oxo-5-((4-(phenyldiazenyl)phenyl)diazenyl)-1-(3-isopropoxypropyl)-1,2-dihydropyridine-3-carbonitrile
Molecular Formula: C₂₅H₂₆N₆O₃
Molecular Weight: 458.51 g/mol
Spectroscopic Data Summary
The following tables summarize the expected and reported spectroscopic data for this compound. This data is compiled from analyses of similar azo dye structures and general spectroscopic principles.
UV-Visible (UV-Vis) Spectroscopy
| Parameter | Value (in Methanol) | Remarks |
| λmax | ~420 nm | A high-performance liquid chromatographic (HPLC) method with a diode array detector (DAD) has been used to determine this compound at 420 nm.[1] This absorption is characteristic of the π → π* transition of the extended azo-conjugated system. |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| ~3400 | O-H Stretch | Hydroxyl group (tautomeric form) |
| ~3100-3000 | C-H Stretch | Aromatic/Vinyl C-H |
| ~2950-2850 | C-H Stretch | Aliphatic C-H |
| ~2220 | C≡N Stretch | Nitrile group |
| ~1650 | C=O Stretch | Pyridone carbonyl |
| ~1590, 1490 | C=C Stretch | Aromatic rings |
| ~1450 | N=N Stretch | Azo group |
| ~1250 | C-O Stretch | Ether linkage |
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted in CDCl₃)
¹H-NMR
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| 7.9 - 7.4 | m | 9H | Aromatic protons |
| 4.1 | t | 2H | -N-CH₂- |
| 3.6 | sept | 1H | -O-CH(CH₃)₂ |
| 3.4 | t | 2H | -O-CH₂- |
| 2.5 | s | 3H | -CH₃ (pyridone ring) |
| 2.0 | p | 2H | -CH₂-CH₂-CH₂- |
| 1.2 | d | 6H | -CH(CH₃)₂ |
¹³C-NMR
| Chemical Shift (δ, ppm) | Assignment |
| ~162 | C=O (pyridone) |
| ~155 | C-OH (pyridone) |
| ~153, 148, 145, 131, 129, 125, 122 | Aromatic/Azo-linked carbons |
| ~117 | C≡N |
| ~105, 95 | Pyridone ring carbons |
| ~72 | -O-CH(CH₃)₂ |
| ~68 | -O-CH₂- |
| ~45 | -N-CH₂- |
| ~29 | -CH₂-CH₂-CH₂- |
| ~22 | -CH(CH₃)₂ |
| ~18 | -CH₃ (pyridone ring) |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for a solid dye sample like this compound.
UV-Visible Spectroscopy
-
Sample Preparation: Prepare a stock solution of this compound in a suitable spectroscopic grade solvent (e.g., methanol, ethanol, or acetonitrile) at a concentration of approximately 1 mg/mL. From the stock solution, prepare a series of dilutions to determine an optimal concentration that gives an absorbance reading between 0.1 and 1.0.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Blanking: Fill a quartz cuvette with the pure solvent to be used for the sample analysis and use it as a blank to zero the instrument.
-
Data Acquisition: Rinse the sample cuvette with a small amount of the sample solution before filling it. Record the absorption spectrum over a wavelength range of 200-800 nm.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax).
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid this compound powder directly onto the ATR crystal. Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Data Acquisition: Record the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Instrument Setup: Insert the sample into the spectrometer. The instrument will be locked onto the deuterium signal of the solvent and shimmed to optimize the magnetic field homogeneity.
-
Data Acquisition: Acquire the ¹H-NMR spectrum. Following this, acquire the ¹³C-NMR spectrum. Additional experiments like COSY, HSQC, and HMBC can be performed to aid in structural elucidation.
-
Data Processing and Analysis: Process the raw data (FID) by applying a Fourier transform. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS). Integrate the ¹H signals and identify the chemical shifts and coupling patterns to assign the resonances to the protons in the molecule. Assign the resonances in the ¹³C spectrum to the corresponding carbon atoms.
Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the spectroscopic analysis of a dye sample.
Caption: A flowchart illustrating the general workflow for the spectroscopic analysis of a dye sample, from preparation to data interpretation.
References
Solubility Characteristics of Disperse Orange 149 in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Disperse Orange 149 is a synthetic azo dye utilized in the textile industry for coloring hydrophobic fibers.[1] Its efficacy in dyeing processes is intrinsically linked to its solubility in various media. This technical guide provides an in-depth overview of the known physicochemical characteristics of this compound and outlines a comprehensive, generalized experimental protocol for determining its solubility in organic solvents. Due to a lack of publicly available quantitative solubility data for this compound, this guide emphasizes the methodological approach for empirical determination, equipping researchers with the necessary framework to generate such data in a laboratory setting.
Physicochemical Profile of this compound
This compound, a member of the azo class of dyes, is characterized by its brilliant yellow-orange hue and its application in dyeing synthetic fibers like polyester.[1][2] As a disperse dye, it is designed to be sparingly soluble in water but soluble in organic solvents, which facilitates its application to hydrophobic textiles.[3] Below is a summary of its key identifying properties.
| Property | Value | Reference |
| Chemical Name | 6-hydroxy-1-(3-isopropoxypropyl)-4-methyl-2-oxo-5-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]-1,2-dihydro-3-pyridinecarbonitrile | [4] |
| C.I. Name | This compound | [2] |
| CAS Number | 85136-74-9; 151126-94-2 | [2][4] |
| Molecular Formula | C25H26N6O3 | [4] |
| Molecular Weight | 458.51 g/mol | [4] |
| Appearance | Red, odorless solid | [5] |
| Water Solubility | Very low (< 0.01 mg/L) | [5] |
| General Organic Solvent Solubility | Qualitatively described as soluble in most organic solvents, though specific quantitative data is not widely published. | [6] |
General Protocol for Solubility Determination in Organic Solvents
The solubility of a disperse dye like this compound in a specific organic solvent at a given temperature is a critical parameter for various applications, including dyeing process optimization and formulation development. The following is a detailed, generalized protocol based on the widely used isothermal saturation method, coupled with UV-Visible spectrophotometry for concentration measurement.
Principle
This method involves creating a saturated solution of the dye in the chosen organic solvent at a constant temperature. An excess of the solid dye is equilibrated with the solvent over a sufficient period to ensure saturation. The undissolved solid is then removed, and the concentration of the dissolved dye in the clear supernatant is determined using a UV-Visible spectrophotometer by referencing a previously established calibration curve.
Materials and Equipment
-
This compound (analytical grade)
-
Organic solvents of interest (e.g., acetone, ethanol, ethyl acetate, toluene, N,N-dimethylformamide)
-
Volumetric flasks (various sizes)
-
Pipettes (graduated and volumetric)
-
Analytical balance
-
Thermostatic shaker or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
UV-Visible spectrophotometer
-
Cuvettes (quartz or glass, appropriate for the solvent and wavelength range)
Experimental Procedure
Part A: Preparation of Calibration Curve
-
Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen organic solvent in a volumetric flask to prepare a stock solution of known concentration.
-
Standard Solutions: Prepare a series of standard solutions of decreasing concentration by performing serial dilutions of the stock solution.
-
Spectrophotometric Analysis:
-
Determine the wavelength of maximum absorbance (λ_max) of this compound in the specific solvent by scanning the absorbance of one of the standard solutions across a suitable wavelength range.
-
Measure the absorbance of the blank (pure solvent) and each standard solution at the determined λ_max.
-
-
Calibration Curve Construction: Plot a graph of absorbance versus concentration for the standard solutions. Perform a linear regression analysis to obtain the equation of the line (y = mx + c), which should adhere to the Beer-Lambert law.
Part B: Isothermal Saturation and Measurement
-
Sample Preparation: Add an excess amount of solid this compound to a known volume of the organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Place the sealed container in a thermostatic shaker or water bath set to the desired temperature. Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration in the solution remains constant.
-
Phase Separation: After equilibration, allow the suspension to stand at the same constant temperature to let the excess solid settle. To ensure complete removal of undissolved particles, centrifuge an aliquot of the suspension.
-
Sample Extraction and Dilution: Carefully withdraw a known volume of the clear supernatant. To ensure the measured absorbance falls within the linear range of the calibration curve, it may be necessary to dilute the supernatant with a known volume of the pure solvent.
-
Absorbance Measurement: Measure the absorbance of the diluted (or undiluted) sample at the previously determined λ_max using the UV-Visible spectrophotometer.
-
Solubility Calculation: Use the equation from the calibration curve to calculate the concentration of the dye in the analyzed sample. If the sample was diluted, multiply the result by the dilution factor to determine the concentration of the saturated solution. This concentration represents the solubility of this compound in that solvent at the specified temperature.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Workflow for determining dye solubility.
Conclusion
While specific quantitative data on the solubility of this compound in various organic solvents remains elusive in publicly accessible literature, its general classification as a disperse dye implies solubility in non-aqueous, organic media. For researchers and professionals requiring precise solubility values for formulation, process design, or toxicological studies, empirical determination is necessary. The isothermal saturation method detailed in this guide provides a robust and reliable framework for generating this critical data. Accurate solubility information is paramount for the effective and efficient application of this dye in its intended industrial processes.
References
- 1. Determination of Dye Concentration in Two Dyes System Solution by Double Wavelength Spectrophotometry | Scientific.Net [scientific.net]
- 2. Cas 151126-94-2,this compound | lookchem [lookchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. This compound | CAS 85136-74-9 | LGC Standards [lgcstandards.com]
- 5. science.valenciacollege.edu [science.valenciacollege.edu]
- 6. DISPERSE ORANGE 1 | 2581-69-3 [chemicalbook.com]
In-Depth Technical Guide: Toxicological and Safety Profile of Disperse Orange 149
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the currently available public information on the toxicological and safety profile of Disperse Orange 149 (CAS No. 85136-74-9). A comprehensive toxicological assessment of this substance is limited by the significant lack of publicly available quantitative data and detailed experimental studies.
Executive Summary
This compound is a disperse azo dye. While specific toxicological data for this compound is scarce, it is recognized as a potential skin sensitizer and is included in several restricted substance lists for textiles. The Australian government's Hazardous Substances Information System (HSIS) has classified a group of chemicals including this compound as Category 2 carcinogenic substances, though it is noted that no experimental data is available to support or amend this classification for this specific substance.[1] Due to the limited data, a definitive toxicological profile cannot be established. This guide provides the available information on this compound and supplements it with data from structurally related disperse azo dyes, Disperse Orange 1 and Disperse Orange 3, to offer a comparative perspective on potential hazards.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 85136-74-9 |
| Molecular Formula | C25H26N6O3 |
| Molecular Weight | 458.51 g/mol |
| Synonyms | 6-hydroxy-4-methyl-2-oxo-5-[[4-(phenyldiazenyl)phenyl]diazenyl]-1-(3-propan-2-yloxypropyl)pyridine-3-carbonitrile |
Toxicological Data
A thorough search of publicly available scientific literature and regulatory databases reveals a significant lack of specific toxicological studies on this compound. No quantitative data such as LD50 (median lethal dose) or NOAEL (No-Observed-Adverse-Effect Level) values for acute, sub-chronic, or chronic toxicity were found.
Data for this compound
Skin Sensitization: this compound is listed as a potential skin sensitizing disperse dye in the EU Ecolabel Restricted Substance List.
Carcinogenicity: The Australian government's delegate of the Secretary to the Department of Health noted that chemicals including CAS No. 85136-74-9 are classified as hazardous—Category 2 carcinogenic substances—with the risk phrase 'May cause cancer'. However, the same report states that "No experimental data are available to evaluate or to support an amendment to this classification" for this group of chemicals.[1]
Analogue Data: Disperse Orange 1 and Disperse Orange 3
Due to the data gaps for this compound, information on structurally related disperse azo dyes is presented for comparative purposes.
Table 1: Summary of Toxicological Data for Analogue Disperse Dyes
| Toxicological Endpoint | Disperse Orange 1 | Disperse Orange 3 |
| Acute Oral Toxicity | LD50/LC50: Not available.[2] May cause irritation of the digestive tract.[2] | Based on ATE data, the classification criteria are not met. ATE > 2000 mg/kg. |
| Skin Irritation | May cause skin irritation.[2] | Causes skin irritation. |
| Eye Irritation | May cause eye irritation.[2] | Causes serious eye irritation. |
| Skin Sensitization | Strong sensitizer in Guinea Pig Maximization Test. | May cause an allergic skin reaction. Danger of skin sensitization. |
| Genotoxicity | Increased micronuclei frequencies in human lymphocytes and HepG2 cells.[3] Showed genotoxic effects in HepG2 cells in the comet assay. | Not classified as a germ cell mutagen. |
| Carcinogenicity | Not listed by ACGIH, IARC, NTP, or CA Prop 65.[2] | Not classified as carcinogenic. |
Experimental Protocols
Detailed experimental protocols for toxicological studies on this compound are not available in the public domain. The following are generalized methodologies for key toxicological endpoints relevant to disperse azo dyes, based on information for analogue compounds.
Skin Sensitization: Guinea Pig Maximization Test (GPMT)
The GPMT is a method to assess the skin sensitization potential of a substance.
-
Induction Phase:
-
Intradermal Induction: Guinea pigs are injected with the test substance in an adjuvant (e.g., Freund's Complete Adjuvant) to enhance the immune response.
-
Topical Induction: One week after the intradermal injections, the same skin area is treated topically with the test substance, often under an occlusive patch for 48 hours.
-
-
Challenge Phase:
-
Two weeks after the topical induction, a non-irritating concentration of the test substance is applied topically to a naive skin site on the animals.
-
-
Evaluation:
-
The challenge sites are observed for signs of erythema and edema at 24 and 48 hours after patch removal. The incidence and severity of the skin reactions in the test group are compared to a control group.
-
Genotoxicity: Micronucleus Assay in Human Lymphocytes
This in vitro assay is used to detect the potential of a substance to induce chromosomal damage.
-
Cell Culture: Human lymphocytes are cultured in vitro.
-
Exposure: The cells are exposed to various concentrations of the test substance, both with and without an external metabolic activation system (e.g., S9 mix from rat liver). A positive and a negative control are included.
-
Harvesting: After an appropriate incubation period, the cells are treated with a cytokinesis blocker (e.g., cytochalasin B) to allow for the identification of cells that have completed one cell division.
-
Analysis: The cells are harvested, fixed, and stained. The frequency of micronuclei (small, extra-nuclear bodies containing chromosome fragments or whole chromosomes) is determined in binucleated cells. A significant increase in the frequency of micronucleated cells in the treated cultures compared to the negative control indicates a potential for genotoxic activity.
Visualizations
References
Disperse Orange 149: An In-Depth Technical Guide on Potential Allergenic Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Disperse dyes are a class of synthetic colorants with low water solubility, primarily used for dyeing hydrophobic fibers such as polyester and acetate. Azo dyes, characterized by the presence of one or more azo groups (-N=N-), represent a significant portion of all commercial dyes. Concerns have been raised regarding the allergenic potential of certain disperse azo dyes, as they can act as haptens, small molecules that can elicit an immune response only when attached to a larger carrier protein.
Disperse Orange 149, identified by CAS numbers 85136-74-9 and 151126-94-2, belongs to this class of dyes. Although specific toxicological and sensitization data for this compound are scarce in the public domain, the known allergenic properties of other disperse orange dyes, such as Disperse Orange 1 and Disperse Orange 3, necessitate a precautionary approach to its handling and use. This guide will leverage data from these surrogate molecules to infer the potential risks associated with this compound.
Chemical and Physical Properties of this compound
A summary of the known chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 85136-74-9; 151126-94-2 | [1][2] |
| Molecular Formula | C25H26N6O3 | [3] |
| Molecular Weight | 458.51 g/mol | [3] |
| Chemical Class | Azo dye | [2] |
| Synonyms | C.I. This compound | [2] |
Potential Allergenic Properties: Evidence from Related Compounds
Direct experimental evidence on the skin sensitization potential of this compound is not available in the reviewed literature. However, data from other disperse orange dyes, particularly Disperse Orange 1 and Disperse Orange 3, indicate that this class of compounds can be potent skin sensitizers.
In Vivo Studies: Guinea Pig Maximization Test (GPMT)
The Guinea Pig Maximization Test (GPMT) is a widely used method to assess the skin sensitization potential of a substance. Studies on Disperse Orange 1 have demonstrated its potent sensitizing capacity in this model.
| Compound | Test | Result | Conclusion | Reference |
| Disperse Orange 1 | Guinea Pig Maximization Test | Strong sensitizer | Classified as a potent skin allergen. | [4] |
| Disperse Orange 3 | Guinea Pig Maximization Test | Data indicates sensitization potential | Frequently reported as a contact allergen in humans. | [5] |
In Vitro and In Chemico Studies
Various in vitro and in chemico methods have been developed to assess the molecular initiating events of skin sensitization. The Direct Peptide Reactivity Assay (DPRA), for example, measures the reactivity of a chemical with synthetic peptides containing cysteine and lysine, mimicking its potential to bind to skin proteins. While no DPRA data for this compound was found, studies on other azobenzene disperse dyes suggest they can function as skin sensitizers by covalently binding to nucleophilic proteins.[6]
Experimental Protocols for Skin Sensitization Assessment
For the benefit of researchers, detailed methodologies for key skin sensitization assays are provided below.
Guinea Pig Maximization Test (GPMT)
The GPMT is an in vivo assay designed to assess the potential of a substance to cause skin sensitization.
Principle: The test involves two induction phases to sensitize the guinea pigs, followed by a challenge phase to elicit an allergic response.
Methodology:
-
Induction Phase I (Intradermal Injection):
-
Test animals receive intradermal injections of the test substance in an appropriate vehicle, Freund's Complete Adjuvant (FCA) to enhance the immune response, and a mixture of the two.
-
-
Induction Phase II (Topical Application):
-
One week after the intradermal injections, the same skin area is treated with a topical application of the test substance, often under an occlusive patch for 48 hours.
-
-
Challenge Phase (Topical Application):
-
Two weeks after the topical induction, the animals are challenged with a non-irritating concentration of the test substance at a different skin site.
-
-
Evaluation:
-
The challenge sites are observed for signs of erythema and edema at 24 and 48 hours after patch removal. The incidence and severity of the skin reactions in the test group are compared to a control group.
-
A substance is considered a sensitizer if a significantly higher proportion of test animals show a positive reaction compared to the control group.[7]
Murine Local Lymph Node Assay (LLNA)
The LLNA is the preferred in vivo method for skin sensitization testing due to improved animal welfare and quantitative data output.
Principle: The assay measures the proliferation of lymphocytes in the auricular lymph nodes draining the site of topical application of the test substance.
Methodology:
-
Application of Test Substance:
-
The test substance is applied to the dorsum of the ears of mice for three consecutive days.
-
-
Measurement of Lymphocyte Proliferation:
-
On day 6, the mice are injected with a radiolabeled nucleoside (e.g., ³H-methyl thymidine) or a non-radioactive alternative like BrdU.
-
The draining auricular lymph nodes are excised, and the incorporation of the label into the DNA of proliferating lymphocytes is measured.
-
-
Calculation of Stimulation Index (SI):
-
The proliferation in the test groups is compared to the vehicle control group, and a Stimulation Index (SI) is calculated.
-
An SI of 3 or greater is typically considered a positive result, indicating that the substance is a skin sensitizer. The EC3 value (the estimated concentration required to produce an SI of 3) can be calculated to determine the potency of the sensitizer.[8]
-
Mechanistic Insights: Signaling Pathways in Allergic Contact Dermatitis
The development of allergic contact dermatitis (ACD) is a complex immunological process involving both an induction (sensitization) and an elicitation phase.
Induction Phase:
-
Haptenation: Small, reactive chemicals (haptens) like disperse dyes penetrate the skin and covalently bind to endogenous proteins, forming hapten-protein conjugates.
-
Antigen Presentation: These conjugates are recognized and processed by Langerhans cells (LCs) and dermal dendritic cells (DCs), which are antigen-presenting cells (APCs) in the skin.
-
APC Maturation and Migration: The APCs become activated, mature, and migrate from the skin to the draining lymph nodes.
-
T-cell Priming: In the lymph nodes, the APCs present the hapten-peptide complexes to naive T-cells, leading to the proliferation and differentiation of allergen-specific effector and memory T-cells.
Elicitation Phase:
Upon subsequent exposure to the same allergen, the memory T-cells in the skin are rapidly activated, leading to the release of pro-inflammatory cytokines and chemokines. This results in the recruitment of other immune cells and the characteristic inflammatory skin reaction of ACD.
Visualizations
Logical Workflow of Skin Sensitization Assessment
Caption: A flowchart illustrating the tiered approach to skin sensitization assessment.
Simplified Signaling Pathway of Allergic Contact Dermatitis Induction
Caption: A simplified diagram of the key events in the induction phase of allergic contact dermatitis.
Conclusion and Recommendations
While there is a lack of direct evidence for the allergenic properties of this compound, the data available for structurally similar disperse azo dyes, such as Disperse Orange 1, suggest a potential for skin sensitization. It is recommended that this compound be handled with appropriate protective measures to minimize skin contact. For definitive risk assessment, further testing of this compound using validated methods like the LLNA is warranted. Researchers and drug development professionals should consider the potential for cross-reactivity with other azo dyes and p-phenylenediamine-related compounds when evaluating the safety of formulations containing this or similar dyes.
References
- 1. anses.fr [anses.fr]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. 85136-74-9 | this compound - Moldb [moldb.com]
- 4. Sensitizing capacity of Disperse Orange 1 and its potential metabolites from azo reduction and their cross-reactivity pattern - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High frequency of simultaneous sensitivity to Disperse Orange 3 in patients with positive patch tests to para-phenylenediamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigating Sensitization Activity of Azobenzene Disperse Dyes via the Direct Peptide Reactivity Assay (DPRA) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Guinea pig maximisation test - Wikipedia [en.wikipedia.org]
- 8. Local lymph node assay (LLNA) for detection of sensitization capacity of chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Reductive Cleavage and Metabolites of Disperse Orange 149
For Researchers, Scientists, and Drug Development Professionals
Abstract
Disperse Orange 149, a diazo disperse dye, is utilized in the textile industry for coloring synthetic fibers. A critical aspect of its toxicological profile is its potential to undergo reductive cleavage of its azo bonds, a process that can lead to the formation of potentially carcinogenic aromatic amines. This technical guide provides a comprehensive overview of the reductive cleavage of this compound, detailing the primary metabolites formed, methodologies for their analysis, and available quantitative data. The information presented is intended to support researchers, scientists, and drug development professionals in understanding the metabolic fate and potential risks associated with this dye.
Introduction
This compound, with the chemical name 6-hydroxy-1-(3-isopropoxypropyl)-4-methyl-2-oxo-5-((4-(phenyldiazenyl)phenyl)diazenyl)-1,2-dihydropyridine-3-carbonitrile, is classified as a diazo dye due to the presence of two azo (-N=N-) groups in its structure. The biotransformation of azo dyes often involves the reductive cleavage of these azo bonds, particularly under anaerobic conditions, such as those found in the gut microbiota or in certain environmental compartments. This cleavage results in the formation of aromatic amines, some of which are known or suspected carcinogens. Therefore, understanding the reductive cleavage of this compound and identifying its metabolites is crucial for a thorough risk assessment.
Reductive Cleavage Pathway of this compound
The reductive cleavage of the two azo bonds in this compound is predicted to yield three primary metabolites. The cleavage of the azo bond linking the phenyl and phenylenediamine moieties and the azo bond linking the phenylenediamine and the dihydropyridine moieties results in the formation of aniline, p-phenylenediamine, and a substituted aminopyridine derivative.
Primary Metabolites
Based on the structure of the parent dye, the three primary metabolites resulting from reductive cleavage are:
-
Aniline: A well-known aromatic amine with various industrial applications. It is classified as a Group 3 carcinogen by the International Agency for Research on Cancer (IARC), meaning it is not classifiable as to its carcinogenicity to humans.
-
p-Phenylenediamine (PPD): A common ingredient in hair dyes and a known contact allergen. The US EPA has not classified p-phenylenediamine with respect to carcinogenicity.[1]
-
5-amino-6-hydroxy-1-(3-isopropoxypropyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile: A substituted aminopyridine derivative. The toxicological properties of this specific compound are not well-documented in publicly available literature.
Experimental Protocols
The study of the reductive cleavage of azo dyes involves several key experimental steps, from the cleavage reaction itself to the identification and quantification of the resulting metabolites.
Reductive Cleavage of this compound
Objective: To cleave the azo bonds of this compound to produce its constituent aromatic amines.
Methodology:
-
Chemical Reduction: A common method involves the use of a reducing agent such as sodium dithionite or stannous chloride (SnCl₂).
-
Dissolve a known concentration of this compound in a suitable solvent (e.g., methanol, chlorobenzene).
-
Prepare a solution of the reducing agent (e.g., SnCl₂ in HCl).
-
Mix the dye solution with the reducing agent solution.
-
The reaction mixture is typically heated to facilitate the cleavage.
-
The disappearance of the dye's color can be monitored visually or spectrophotometrically as an indication of cleavage.
-
-
Enzymatic Reduction (Anaerobic Incubation): This method simulates biological reduction by microorganisms.
-
Prepare a culture of a suitable microorganism known for its azoreductase activity (e.g., from gut microbiota or environmental sources).
-
Incubate the microorganism in an appropriate growth medium under anaerobic conditions.
-
Introduce a known concentration of this compound to the culture.
-
Incubate the mixture for a defined period, allowing the microbial enzymes to cleave the azo bonds.
-
Terminate the reaction and separate the cells from the supernatant for analysis.
-
Analysis of Metabolites
Objective: To identify and quantify the aromatic amines produced from the reductive cleavage of this compound.
Methodology: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and selective method for this purpose.
-
Sample Preparation:
-
For chemical reduction samples, neutralize the reaction mixture if necessary and dilute with a suitable solvent.
-
For enzymatic reduction samples, the supernatant can be directly analyzed or subjected to solid-phase extraction (SPE) for cleanup and concentration of the metabolites.
-
-
HPLC Separation:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid or phosphate buffer) and an organic phase (e.g., acetonitrile or methanol) is employed to separate the parent dye and its more polar metabolites.
-
Flow Rate: A typical flow rate is around 0.5 mL/min.
-
Detection: A Diode Array Detector (DAD) can be used for initial detection at the maximum absorbance wavelengths of the compounds of interest, while the mass spectrometer provides definitive identification and quantification.
-
-
MS/MS Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for the analysis of aromatic amines.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for quantification, where specific precursor-to-product ion transitions for each analyte are monitored.
-
Quantification Transitions: The quantification transition for this compound has been reported as m/z 459/399.[2] Quantification transitions for the metabolites would need to be determined by analyzing authentic standards.
-
Data Presentation
Table 1: HPLC-MS/MS Parameters for the Analysis of this compound and its Metabolites
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 459 | 399 | To be determined | To be determined |
| Aniline | To be determined | To be determined | To be determined | To be determined |
| p-Phenylenediamine | To be determined | To be determined | To be determined | To be determined |
| Metabolite 3 | To be determined | To be determined | To be determined | To be determined |
Table 2: Quantification of this compound and its Metabolites Following Reductive Cleavage
| Condition | Initial [DO149] (µM) | Final [DO149] (µM) | [Aniline] (µM) | [p-Phenylenediamine] (µM) | [Metabolite 3] (µM) | % Cleavage |
| Chemical Reduction | Value | Value | Value | Value | Value | Value |
| Enzymatic Reduction | Value | Value | Value | Value | Value | Value |
Note: The values in these tables are placeholders and would need to be populated with experimental data.
A study on the determination of this compound in textiles reported a linear range of 0.5 - 200 µg/L with a limit of detection of 1.0 µg/kg using an LC-MS/MS method.[2] The recovery rates in this study were between 92.1% and 98.7%.[2]
Conclusion
The reductive cleavage of this compound is a significant metabolic pathway that leads to the formation of aromatic amines, including aniline and p-phenylenediamine. While the toxicological profiles of these two metabolites are relatively well-understood, further research is needed to characterize the third predicted metabolite, 5-amino-6-hydroxy-1-(3-isopropoxypropyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. The experimental protocols outlined in this guide provide a framework for conducting studies to identify and quantify the products of this compound degradation. Such data are essential for a comprehensive evaluation of the potential health risks associated with exposure to this azo dye, particularly for professionals in the fields of toxicology, environmental science, and drug development who may encounter this compound or its metabolites.
References
An In-depth Technical Guide on the Environmental Persistence and Degradation of Disperse Orange 149
Disclaimer: As of the latest available data, specific quantitative experimental results on the environmental persistence and degradation (biodegradation, hydrolysis, and photolysis) of Disperse Orange 149 are not publicly accessible in scientific literature or regulatory databases. Therefore, this guide provides a comprehensive overview based on the general behavior of disperse azo dyes and includes data from structurally analogous compounds to illustrate potential environmental fate characteristics.
Introduction
This compound (CAS No. 85136-74-9) is a synthetic organic colorant belonging to the azo dye class. Azo dyes are characterized by the presence of one or more azo groups (–N=N–) and are extensively used in the textile industry for dyeing hydrophobic fibers such as polyester and acetate. The environmental persistence of these dyes is a significant concern due to their potential for bioaccumulation and the formation of toxic degradation products. This technical guide outlines the known information regarding the environmental fate of this compound, focusing on its persistence and degradation pathways.
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 85136-74-9 | [1][2] |
| Molecular Formula | C25H26N6O3 | [1][3] |
| Molecular Weight | 458.51 g/mol | [1][3] |
| Water Solubility | Very low | [4] |
| Class | Azo Dye (Disperse) | [2] |
Environmental Persistence and Degradation
The environmental persistence of disperse azo dyes like this compound is influenced by three primary degradation mechanisms: biodegradation, hydrolysis, and photolysis.
1. Biodegradation
Azo dyes are generally resistant to aerobic biodegradation due to their complex aromatic structures. However, under anaerobic or microaerophilic conditions, the azo bond can be reductively cleaved by microbial azo reductases to form aromatic amines, which may be more susceptible to subsequent aerobic degradation.[4][5]
Table 1: Biodegradation Data for Analogous Disperse Azo Dyes
| Dye | Organism/System | Conditions | Degradation/Decolorization Rate | Reference |
| Disperse Red 1 | Rhizosphere bacterial consortium | Anaerobic-Aerobic Sequential | 98.47% decolorization | [6] |
| Disperse Red 78 | Providencia rettgeri & Pseudomonas sp. | Sequential Microaerophilic/Aerobic | 98-99% decolorization within 30h | [5] |
| Various Azo Dyes | Bacterial Consortium | Sequential Microaerophilic/Aerobic | 62-72% reduction in Total Organic Carbon (TOC) | [5] |
2. Hydrolysis
Hydrolysis is a chemical process where a molecule is cleaved into two parts by the addition of a water molecule. For some disperse dyes containing ester or other hydrolyzable functional groups, this can be a significant degradation pathway, especially under alkaline conditions.[7] The stability of the azo bond itself to hydrolysis can vary depending on the specific chemical structure.
Table 2: Hydrolysis Data for Analogous Disperse Azo Dyes
| Dye Class | Conditions | Observation | Reference |
| Heterocyclic Azo Dyes (nitrothiazole and dinitrothiophene derived) | Alkaline solution | Rapid hydrolysis | [7] |
| Azo Disperse Dyes (with ester groups) | Alkaline | Susceptible to hydrolysis | [7] |
3. Photolysis
Photolysis, or photodegradation, is the breakdown of compounds by photons. The rate of photolysis for disperse dyes in an aqueous environment is generally slow.[8] The presence of photosensitizers or photocatalysts like TiO2 can significantly enhance the degradation rate under UV or visible light irradiation.[9]
Table 3: Photolysis Data for Analogous Disperse Azo Dyes
| Dye | System | Conditions | Outcome | Reference |
| Disperse Red 1 | TiO2 photocatalysis | UV irradiation | Enhanced degradation | [9] |
| Coralene Dark Red 2B (Disperse Red 167) | CeFeO3 photocatalyst | Visible light | Follows first-order kinetics | [10] |
| Disperse Azo Dyes (general) | Aqueous solution | Sunlight | Slow degradation | [8] |
Experimental Protocols
Detailed methodologies for assessing the environmental persistence and degradation of disperse dyes are outlined in standardized testing guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).
Biodegradability Testing (OECD 301)
Objective: To assess the ready biodegradability of a chemical substance by aerobic microorganisms.
Methodology:
-
Test Substance Preparation: A stock solution of the test substance (e.g., this compound) is prepared. Due to its low water solubility, a solvent or emulsifying agent may be required.
-
Inoculum: The inoculum is typically activated sludge from a domestic wastewater treatment plant, prepared to a specific concentration of suspended solids.
-
Test Medium: A mineral medium containing essential salts and trace elements is prepared.
-
Test Setup: The test is conducted in flasks containing the mineral medium, the test substance at a known concentration, and the inoculum. Control flasks with only inoculum and reference flasks with a readily biodegradable substance (e.g., sodium benzoate) are run in parallel.
-
Incubation: The flasks are incubated in the dark at a constant temperature (e.g., 20-25°C) for 28 days with continuous shaking to ensure aerobic conditions.
-
Analysis: Biodegradation is monitored by measuring parameters such as Dissolved Organic Carbon (DOC) removal, CO2 evolution, or oxygen consumption over the 28-day period.
-
Data Interpretation: The percentage degradation is calculated and compared to the pass levels for ready biodegradability (e.g., >60% CO2 evolution or >70% DOC removal within a 10-day window).
Hydrolysis as a Function of pH (OECD 111)
Objective: To determine the rate of hydrolytic degradation of a chemical as a function of pH.
Methodology:
-
Test Solutions: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.
-
Test Substance Addition: The test substance is added to the buffer solutions at a concentration that allows for analytical determination but is below its water solubility limit.
-
Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 50°C to accelerate the reaction, with results extrapolated to 25°C).
-
Sampling and Analysis: Aliquots are taken at various time intervals and analyzed for the concentration of the test substance using a suitable analytical method (e.g., HPLC-UV).
-
Data Analysis: The rate constants for hydrolysis at each pH are determined by plotting the natural logarithm of the concentration versus time. The half-life at each pH is then calculated.
Phototransformation of Chemicals in Water – Direct Photolysis
Objective: To determine the rate of direct photolysis of a chemical in water.
Methodology:
-
Test Solutions: A solution of the test substance in pure water is prepared.
-
Light Source: The test is conducted using a light source that simulates natural sunlight (e.g., a xenon arc lamp).
-
Irradiation: The test solution is irradiated in a temperature-controlled cell. Dark controls are run in parallel to account for any non-photolytic degradation.
-
Sampling and Analysis: Samples are withdrawn at different time points, and the concentration of the test substance is measured.
-
Quantum Yield Determination: The rate of photolysis is used to calculate the quantum yield, which is the efficiency of the photochemical process.
-
Environmental Half-life Estimation: The quantum yield is then used in a model to estimate the environmental half-life under specific sunlight conditions.
Visualizations
Degradation Pathway
The typical microbial degradation of a disperse azo dye involves a two-step process: anaerobic reduction of the azo bond followed by aerobic degradation of the resulting aromatic amines.
Figure 1: Generalized microbial degradation pathway for a disperse azo dye.
Experimental Workflows
The following diagrams illustrate the workflows for the key experimental protocols.
Figure 2: Workflow for biodegradability assessment.
Figure 3: Workflow for hydrolysis assessment.
Figure 4: Workflow for photolysis assessment.
Conclusion
While specific data on the environmental persistence and degradation of this compound is lacking, the available information on analogous disperse azo dyes suggests a high potential for persistence in the environment, particularly under aerobic conditions. The primary degradation pathway is likely to be an initial anaerobic cleavage of the azo bond, leading to the formation of aromatic amines, which may then be further degraded aerobically. Hydrolysis and photolysis are generally slow processes for this class of dyes unless facilitated by specific conditions such as extreme pH or the presence of photocatalysts. Further research is required to quantify the environmental fate of this compound and to fully assess its potential environmental risks.
References
- 1. This compound | CAS 85136-74-9 | LGC Standards [lgcstandards.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. This compound | TRC-D495370-250MG | LGC Standards [lgcstandards.com]
- 4. Azo dyes degradation by microorganisms – An efficient and sustainable approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biodegradation and detoxification of textile azo dyes by bacterial consortium under sequential microaerophilic/aerobic processes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Degradation of Azo-dye (Disperse Red) Using Rhizosphere Bacterial Consortium | Global Research in Environment and Sustainability [hspublishing.org]
- 7. The Alkaline Hydrolysis of Azo Disperse Dyes (IV) -Mechanism of the Alkaline Hydrolysis of Heterocyclic Azo Dyes- -Textile Science and Engineering | Korea Science [koreascience.kr]
- 8. Environment-dependent ultrafast photoisomerization dynamics in azo dye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Disperse Orange 149: A Technical Guide to its History, Industrial Use, and Analysis in Textiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
Disperse Orange 149, a synthetic azo dye, holds a significant position in the textile industry for imparting a brilliant yellow-orange hue to hydrophobic fibers. This technical guide provides a comprehensive overview of the history, industrial applications, and analytical methodologies related to this compound. It details the chemical and physical properties of the dye, its use in dyeing polyester fabrics, and the experimental protocols for its quantification. Furthermore, this guide summarizes key performance data and discusses the underlying chemical principles of its synthesis and application.
Introduction: A History of Coloring Synthetic Fibers
The advent of synthetic fibers in the mid-20th century presented a challenge for the textile industry: these new hydrophobic materials, such as polyester, could not be effectively colored using traditional water-soluble dyes. This necessitated the development of a new class of dyes, leading to the invention of disperse dyes in the 1920s. These non-ionic, water-insoluble colorants could be finely ground and dispersed in an aqueous medium, allowing them to penetrate and color synthetic fibers.
This compound is a member of the azo class of disperse dyes, which are characterized by the presence of one or more azo groups (-N=N-) in their molecular structure.[1] Azo dyes are the most widely used class of synthetic dyes in the textile industry due to their versatility and cost-effectiveness. The development of a wide range of disperse dyes, including various shades of orange, has been crucial for the coloration of polyester, which has become one of the most widely used synthetic fibers in apparel and other textile products.
Chemical and Physical Properties
This compound is chemically identified as 6-hydroxy-4-methyl-2-oxo-5-[(E)-[4-[(E)-phenyldiazenyl]phenyl]diazenyl]-1-(3-propan-2-yloxypropyl)pyridine-3-carbonitrile.[2][3] Its key identifiers and properties are summarized in the table below.
| Property | Value |
| C.I. Name | This compound |
| CAS Number | 85136-74-9, 151126-94-2 (unspecified)[1][2] |
| Molecular Formula | C25H26N6O3[2] |
| Molecular Weight | 458.51 g/mol [2] |
| Chemical Class | Azo[1] |
| Appearance | Brilliant yellow-orange solid[1][4] |
| Solubility | Low water solubility |
Industrial Synthesis: The Chemistry of Azo Dyes
Step 1: Diazotization An aromatic primary amine, referred to as the diazo component, is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at a low temperature (0-5 °C). This reaction converts the primary amino group into a highly reactive diazonium salt.[5][6]
Step 2: Azo Coupling The resulting diazonium salt is then reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol or an aromatic amine. The diazonium ion acts as an electrophile and attacks the electron-rich ring of the coupling component, forming the characteristic azo bond (-N=N-) and creating the final dye molecule.[5][6]
The following diagram illustrates the general workflow for the synthesis of an azo disperse dye.
Application in Textiles: Dyeing of Polyester
This compound is primarily used for dyeing polyester fibers. Due to the hydrophobic and crystalline nature of polyester, the dyeing process requires high energy to facilitate the diffusion of the dye molecules into the fiber structure. The most common industrial method is the high-temperature exhaust dyeing process.[7][8]
High-Temperature Exhaust Dyeing Protocol
This method involves dyeing the textile material in a pressurized vessel where temperatures can be raised above the boiling point of water.
Materials and Reagents:
-
Polyester fabric
-
This compound
-
Dispersing agent
-
Acetic acid (to adjust pH)
-
Water
Equipment:
-
High-temperature dyeing machine (e.g., jet dyeing machine)
-
Beakers and stirring equipment
-
pH meter
Procedure:
-
Dye Bath Preparation: Prepare a dyebath with the required amount of water. Add a dispersing agent to ensure the dye remains finely dispersed.
-
Dye Dispersion: Make a paste of the this compound powder with a small amount of water and the dispersing agent. Add this paste to the dyebath with continuous stirring to form a stable dispersion.
-
pH Adjustment: Adjust the pH of the dyebath to an acidic range, typically between 4.5 and 5.5, using acetic acid.[7]
-
Dyeing Cycle:
-
Introduce the polyester fabric into the dyebath at a starting temperature of approximately 60°C.
-
Gradually raise the temperature to 130°C.
-
Maintain this temperature for 30-60 minutes to allow for dye penetration and fixation within the polyester fibers.
-
Cool the dyebath down to about 70°C.
-
-
Rinsing and Reduction Clearing:
-
Rinse the dyed fabric with hot and then cold water.
-
Perform a reduction clearing process to remove any unfixed dye from the fiber surface. This is typically done with a solution of sodium hydrosulfite and caustic soda.
-
Rinse the fabric thoroughly and neutralize if necessary.
-
-
Drying: Dry the dyed fabric.
The following diagram illustrates the high-temperature exhaust dyeing process.
Performance Characteristics: Fastness Properties
The performance of a dye is largely determined by its fastness properties, which indicate the resistance of the color to various external factors. This compound is known for its good fastness properties on polyester.[1][4]
| Fastness Property | Test Standard | Rating (on a 1-5 scale, 5 being the best) |
| Light Fastness | ISO 105-B02 | 6-7[1] |
| Washing Fastness (Fading) | ISO 105-C06 | 5[1] |
| Washing Fastness (Staining) | ISO 105-C06 | 5[1] |
| Perspiration Fastness (Fading) | ISO 105-E04 | 5[1] |
| Perspiration Fastness (Staining) | ISO 105-E04 | 5[1] |
| Ironing Fastness (Fading) | ISO 105-X11 | 5[1] |
| Ironing Fastness (Staining) | ISO 105-X11 | 4-5[1] |
| Sublimation Fastness | ISO 105-P01 | Good (S-type)[9] |
Note: The sublimation fastness is often categorized by dye energy level, with S-type dyes having high fastness to sublimation.[9]
Analytical Quantification in Textiles
To ensure product safety and quality control, it is often necessary to quantify the amount of a specific dye in a textile product. High-Performance Liquid Chromatography (HPLC) coupled with Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective method for the determination of this compound in textiles.
LC-MS/MS Quantification Protocol
Materials and Reagents:
-
Textile sample
-
Chlorobenzene (for extraction)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid or Phosphoric acid
-
This compound analytical standard
Equipment:
-
Ultrasonic bath
-
Rotary evaporator or nitrogen evaporator
-
HPLC system with a C18 reversed-phase column
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation:
-
Cut the textile sample into small pieces.
-
Extract a known weight of the sample with chlorobenzene in an ultrasonic bath.
-
-
Extraction and Concentration:
-
After extraction, remove the solvent (e.g., using a rotary evaporator).
-
Dissolve the residue in a known volume of methanol.
-
-
LC-MS/MS Analysis:
-
Inject a known volume of the sample extract into the LC-MS/MS system.
-
Chromatographic Separation: Use a reversed-phase C18 column with a mobile phase gradient of acetonitrile and an acidic aqueous solution (e.g., 0.1% formic acid).
-
Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization mode. Monitor the specific precursor-to-product ion transition for this compound for quantification.
-
The following diagram outlines the analytical workflow for the quantification of this compound in textiles.
Thermal Stability
While a specific thermogravimetric analysis (TGA) thermogram for this compound is not publicly available, azo disperse dyes generally exhibit good thermal stability, which is a prerequisite for the high-temperature dyeing process of polyester. The thermal decomposition of azo dyes typically involves the cleavage of the azo bond as a key step. The stability of the dye is influenced by its molecular structure, including the nature and position of substituent groups on the aromatic rings.
Conclusion
This compound remains a relevant and widely used dye in the textile industry due to its vibrant color and good performance characteristics on polyester. This technical guide has provided a detailed overview of its history, industrial use, and analytical procedures. The methodologies for its application in textile dyeing and its quantification are well-established, ensuring consistent quality and safety in its use. Future developments in the field of disperse dyes are likely to focus on enhancing their environmental profile and further improving their fastness properties.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. This compound | CAS 85136-74-9 | LGC Standards [lgcstandards.com]
- 3. This compound | CAS 85136-74-9 | LGC Standards [lgcstandards.com]
- 4. Cas 151126-94-2,this compound | lookchem [lookchem.com]
- 5. ijirset.com [ijirset.com]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. mrsl.roadmaptozero.com [mrsl.roadmaptozero.com]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Disperse Orange 149
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantitative analysis of Disperse Orange 149 using High-Performance Liquid Chromatography (HPLC) with UV detection.
Introduction
This compound is a synthetic azo dye used in the textile industry.[1] Azo dyes contain one or more azo groups (-N=N-) and are widely used for coloring various materials.[2] Due to the potential cleavage of the azo bond to form aromatic amines, some of which may be carcinogenic, analytical methods for their detection and quantification are crucial.[2] High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of azo dyes.[3][4] This application note details a reversed-phase HPLC method for the separation and quantification of this compound.
Chemical Information:
Experimental
This section outlines the necessary equipment, reagents, and chromatographic conditions for the analysis of this compound.
2.1. Instrumentation and Consumables
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
Autosampler vials
2.2. Reagents and Standards
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (analytical grade)
-
Deionized water (18.2 MΩ·cm)
2.3. Chromatographic Conditions
A study by Ding et al. (2008) developed an HPLC method for the determination of this compound.[7] The following conditions are based on their findings and general practices for azo dye analysis.
| Parameter | Value |
| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water |
| Gradient | Isocratic or Gradient (e.g., 70:30 Acetonitrile:0.1% Formic Acid) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 420 nm[7] |
2.4. Standard Solution Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
2.5. Sample Preparation For the analysis of a solid sample containing this compound:
-
Accurately weigh a known amount of the homogenized sample.
-
Extract the dye using a suitable solvent such as chlorobenzene, followed by solvent removal.[7]
-
Dissolve the residue in methanol.[7]
-
Filter the solution through a 0.45 µm syringe filter into an autosampler vial.
Results and Discussion
The performance of the HPLC method should be evaluated for linearity, sensitivity, accuracy, and precision.
3.1. Linearity A calibration curve is generated by plotting the peak area of this compound against the concentration of the working standards. The linearity of the method is assessed by the correlation coefficient (r²) of the calibration curve. A study on the analysis of this compound showed excellent linearity with a correlation coefficient (r) greater than 0.995.[7]
3.2. System Suitability
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2 |
| Theoretical Plates (N) | N ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2% (for 6 replicate injections) |
3.3. Method Performance
The following table summarizes the performance characteristics of an HPLC method for this compound as reported in the literature.[7]
| Parameter | Result |
| Linearity (r) | > 0.995 |
| Limit of Detection (LOD) | 1.0 mg/kg[7] |
| Recovery | 92.1% - 98.7%[7] |
| Relative Standard Deviation (RSD) | < 8.0%[7] |
Protocol Workflow
The following diagram illustrates the experimental workflow for the HPLC analysis of this compound.
Caption: Experimental workflow for HPLC analysis of this compound.
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical relationship between the different stages of the HPLC method development and validation.
Caption: Logical flow from method development to application.
Conclusion
The described HPLC method provides a reliable and robust approach for the quantitative analysis of this compound. The method demonstrates good linearity, sensitivity, and precision, making it suitable for routine quality control and research applications. Proper sample preparation and system suitability checks are essential for accurate and reproducible results.
References
- 1. Cas 151126-94-2,this compound | lookchem [lookchem.com]
- 2. agilent.com [agilent.com]
- 3. Analyses of two azo dyes by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. This compound | TRC-D495370-250MG | LGC Standards [lgcstandards.com]
- 6. 85136-74-9 | this compound - Moldb [moldb.com]
- 7. researchgate.net [researchgate.net]
Application Note: Sensitive Detection of Disperse Orange 149 in Textiles by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disperse Orange 149 is a synthetic dye used in the textile industry. Due to its potential allergenic and carcinogenic properties, regulatory bodies have restricted its use in consumer products. Consequently, sensitive and selective analytical methods are required for its detection and quantification at trace levels in textile matrices. This application note details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the sensitive detection and quantification of this compound in textiles.
Principle
This method utilizes the high selectivity and sensitivity of tandem mass spectrometry combined with the separation power of liquid chromatography. Textile samples are first subjected to solvent extraction to isolate this compound. The extract is then analyzed by LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode, which provides excellent specificity and low detection limits.
Experimental Protocols
Sample Preparation (Textile Extraction)
Two primary extraction methods can be employed depending on the laboratory's solvent preferences and safety protocols.
Method A: Chlorobenzene Extraction [1]
-
Cut textile samples into small pieces (approximately 5g).
-
Add a known volume of chlorobenzene to the sample.
-
Extract the dye, potentially using sonication or heating to improve efficiency.
-
Separate the chlorobenzene extract.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of methanol for LC-MS/MS analysis.[1]
Method B: Acetonitrile/Water or Methanol Extraction [2][3]
-
Cut textile samples into small pieces (approximately 1-5 g).[2][3]
-
Add 20 mL of 80% acetonitrile in water (v/v) or pure methanol.[2][3]
-
Sonicate the sample at 50°C for 30 minutes.[3]
-
Centrifuge the sample at 10,000 rpm for 10 minutes.[3]
-
Filter the supernatant through a 0.22 µm PTFE filter.[3]
-
The filtered extract can be directly injected or evaporated and reconstituted in a suitable solvent for analysis.[3]
Liquid Chromatography (LC) Conditions
| Parameter | Condition |
| System | Shimadzu Prominence LC system or equivalent[2] |
| Column | Waters HSS T3 C18 (2.1 x 100 mm, 1.7 µm) or equivalent[2] |
| Column Temperature | 40°C[2] |
| Mobile Phase A | 5 mM ammonium acetate with 0.1% formic acid in water[2] |
| Mobile Phase B | Acetonitrile[2] |
| Flow Rate | 300 µL/min[2] |
| Injection Volume | 10 µL[2] |
| Gradient | A gradient elution program should be optimized to ensure separation from matrix interferences. |
Mass Spectrometry (MS/MS) Conditions
| Parameter | Condition |
| System | SCIEX Triple Quad 4500 system or equivalent[2] |
| Ion Source | Electrospray Ionization (ESI)[1][2] |
| Polarity | Positive[2] |
| Ion Spray Voltage | 5500 V[2] |
| Source Temperature | 550°C[2] |
| Curtain Gas (CUR) | 40 psi[2] |
| Collision Gas (CAD) | Medium[2] |
| Nebulizing Gas (GS1) | 40 psi[2] |
| Heater Gas (GS2) | 40 psi[2] |
| MRM Transition | m/z 459 → m/z 399 (Quantification)[1] |
Quantitative Data Summary
The following tables summarize the quantitative performance of the LC-MS/MS method for the detection of this compound.
Table 1: Method Performance Characteristics
| Parameter | Value | Reference |
| Limit of Quantification (LOQ) | 1.0 µg/kg - 5 µg/kg | [1][2] |
| Linearity (r) | >0.995 | [1] |
| Linear Range | 0.1 - 100 µg/kg or 0.5 - 200 µg/L | [1][2] |
| Recovery | 89.9% - 98.7% | [1][4] |
| Relative Standard Deviation (RSD) | < 8.0% | [1] |
Experimental Workflow Diagram
Caption: Experimental workflow for the LC-MS/MS detection of this compound.
Conclusion
The described LC-MS/MS method provides a sensitive, selective, and reliable approach for the quantification of this compound in textile samples. The protocol is robust, with excellent linearity, recovery, and precision, making it suitable for routine quality control and regulatory compliance testing in the textile and consumer product industries.
References
Application Notes and Protocols for the Analysis of Disperse Orange 149 in Textiles
Introduction
Disperse Orange 149 is a synthetic azo dye utilized in the textile industry for coloring hydrophobic fibers, most notably polyester.[1] Due to concerns regarding the potential allergenicity and carcinogenicity of certain disperse dyes, regulatory bodies have implemented restrictions on their use in consumer products.[2][3] Consequently, robust and reliable analytical methods are imperative for the quantification of this compound in textile matrices to ensure consumer safety and regulatory compliance.
This document provides detailed application notes and protocols for the sample preparation and subsequent analysis of this compound in textiles. The methodologies are designed for researchers, scientists, and professionals in drug development and quality control. The primary analytical technique highlighted is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), a sensitive and selective method for the determination of this analyte.[4]
Quantitative Data Summary
The following tables summarize the quantitative performance data for the analysis of this compound using LC-MS/MS, as established in validated methods.
Table 1: LC-MS/MS Method Performance for this compound
| Parameter | Value | Reference |
| Linearity Range | 0.5 - 200 µg/L | [4] |
| Correlation Coefficient (r) | >0.995 | [4] |
| Limit of Detection (LOD) | 1.0 µg/kg | [4] |
| Recovery Rate | 92.1% - 98.7% | [4] |
| Relative Standard Deviation (RSD) | < 8.0% | [4] |
| Quantifier Transition (m/z) | 459/399 | [4] |
Table 2: Comparative Recovery Data for Various Disperse Dyes in Textiles
| Analyte | Recovery Rate (%) |
| This compound | 92.1 - 98.7[4] |
| Disperse Yellow 23 | 92.1 - 98.7[4] |
| Disperse Blue 7 | 74.2 - 120.9 |
| Basic Violet 3 | 74.2 - 120.9 |
Experimental Protocols
This section details the materials, reagents, and step-by-step procedures for the extraction of this compound from textile samples and its subsequent analysis by LC-MS/MS.
1. Reagents and Materials
-
Methanol (HPLC grade)
-
Chlorobenzene (ACS grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (88%)
-
Deionized water
-
This compound analytical standard
-
Textile sample
-
Volumetric flasks
-
Pipettes
-
Analytical balance
-
Ultrasonic bath
-
Centrifuge
-
Syringe filters (0.22 µm PTFE)
-
HPLC vials
2. Standard Solution Preparation
-
Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 100 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to concentrations ranging from 0.5 µg/L to 200 µg/L. These will be used to construct the calibration curve.
3. Sample Preparation: Solvent Extraction
Two primary methods for the extraction of this compound from textiles are presented below. Method A, using chlorobenzene, is a highly effective method. Method B, utilizing methanol and sonication, offers a less hazardous alternative.
Method A: Chlorobenzene Extraction
-
Cut the textile sample into small pieces (approximately 2-3 mm).
-
Accurately weigh approximately 1.0 g of the textile sample into a glass extraction tube.
-
Add 10 mL of chlorobenzene to the tube.
-
Seal the tube and heat it in a heating block at 100°C for 30 minutes.
-
Allow the tube to cool to room temperature.
-
Transfer the extract to a clean tube and evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1.0 mL of methanol.[4]
-
Vortex the solution for 30 seconds.
-
Filter the solution through a 0.22 µm PTFE syringe filter into an HPLC vial for analysis.[3]
Method B: Methanol Extraction with Sonication
-
Cut the textile sample into small pieces (approximately 2-3 mm).
-
Accurately weigh approximately 1.0 g of the textile sample into a glass extraction tube.
-
Add 20 mL of methanol to the tube.[3]
-
Place the tube in an ultrasonic bath and sonicate at 50°C for 30 minutes.[3]
-
After sonication, centrifuge the sample at 10,000 rpm for 10 minutes.[3]
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial for analysis.[3]
4. LC-MS/MS Analysis
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm) is suitable.[3]
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient Elution: A typical gradient starts with a higher percentage of mobile phase A and gradually increases the percentage of mobile phase B to elute the analyte.
-
Flow Rate: 0.3 mL/min[3]
-
Injection Volume: 5-10 µL
-
MS/MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transition: Monitor the transition m/z 459 -> 399 for quantification.[4]
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the extraction and analysis of this compound.
Logical Relationship Diagram
Caption: Logical flow from objective to outcome for this compound analysis.
References
Application Notes and Protocols: Disperse Orange 149 as an Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disperse Orange 149 is a synthetic azo dye belonging to the disperse class of dyes, primarily utilized in the textile industry for coloring synthetic fibers.[1][2] Its application as an analytical standard is crucial for quality control in textile manufacturing and for monitoring its presence in environmental samples. While direct applications in drug development are not documented, its use as a well-characterized analytical standard in toxicological and environmental studies provides a framework for the analysis of similar azo dye structures that may be relevant to pharmaceutical research.
These application notes provide detailed protocols for the use of this compound as an analytical standard for chromatographic and spectroscopic analysis.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 85136-74-9 | [1] |
| Molecular Formula | C25H26N6O3 | [1] |
| Molecular Weight | 458.51 g/mol | [1] |
| IUPAC Name | 6-hydroxy-4-methyl-2-oxo-5-[(E)-[4-[(E)-phenyldiazenyl]phenyl]diazenyl]-1-(3-propan-2-yloxypropyl)pyridine-3-carbonitrile | [1] |
| Class | Azo Dye | [3] |
Quantitative Data Summary
The following tables summarize the quantitative data for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Table 1: HPLC-DAD Method Parameters and Performance
| Parameter | Value | Reference |
| Mobile Phase | Acetonitrile and 0.1% phosphoric acid (or 0.1% formic acid) solution | [4] |
| Detection Wavelength (DAD) | 420 nm | [4] |
| Linearity Range | 0.5 - 250 mg/L (r > 0.995) | [4] |
| Limit of Detection (LOD) | 1.0 mg/kg | [4] |
| Recovery | 92.1% - 98.7% | [4] |
| Relative Standard Deviation (RSD) | < 8.0% | [4] |
Table 2: LC-MS/MS Method Parameters and Performance
| Parameter | Value | Reference |
| Ionization Mode | Electrospray Ionization (ESI) | [4] |
| Quantification Transition | m/z 459/399 | [4] |
| Linearity Range | 0.5 - 200 µg/L (r > 0.995) | [4] |
| Limit of Detection (LOD) | 1.0 µg/kg | [4] |
| Recovery | 92.1% - 98.7% | [4] |
| Relative Standard Deviation (RSD) | < 8.0% | [4] |
Experimental Protocols
Protocol 1: Preparation of Standard Solutions
Objective: To prepare a stock and working standard solutions of this compound for calibration.
Materials:
-
This compound analytical standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Volumetric flasks (10 mL, 50 mL, 100 mL)
-
Analytical balance
-
Pipettes
Procedure:
-
Stock Solution (1000 mg/L):
-
Accurately weigh 10 mg of this compound analytical standard.
-
Transfer the weighed standard into a 10 mL volumetric flask.
-
Dissolve the standard in a small amount of methanol and then fill the flask to the mark with methanol.
-
Stopper the flask and sonicate for 10 minutes to ensure complete dissolution.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve the desired concentrations for the calibration curve (e.g., for HPLC: 0.5, 1, 5, 10, 50, 100, 250 mg/L; for LC-MS/MS: 0.5, 1, 5, 10, 50, 100, 200 µg/L).
-
Protocol 2: Sample Preparation from Textile Matrix
Objective: To extract this compound from a textile sample for analysis.
Materials:
-
Textile sample
-
Chlorobenzene
-
Methanol (HPLC grade)
-
Rotary evaporator
-
Centrifuge
-
Syringe filters (0.45 µm)
Procedure:
-
Cut the textile sample into small pieces.
-
Weigh approximately 1 g of the cut sample.
-
Add 10 mL of chlorobenzene to the sample in a suitable container.
-
Extract the dye by a suitable method (e.g., ultrasonication for 30 minutes at 60°C).
-
Separate the extract from the textile fibers.
-
Evaporate the chlorobenzene from the extract using a rotary evaporator.
-
Dissolve the dried residue in a known volume of methanol (e.g., 1 mL).
-
Centrifuge the solution to pellet any insoluble material.
-
Filter the supernatant through a 0.45 µm syringe filter before analysis.
Protocol 3: HPLC-DAD Analysis
Objective: To quantify this compound in a sample using HPLC with a Diode Array Detector.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and Diode Array Detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and 0.1% phosphoric acid in water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 420 nm.
Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject a blank (mobile phase) to establish a baseline.
-
Inject the prepared standard solutions in increasing order of concentration to generate a calibration curve.
-
Inject the prepared sample solutions.
-
Quantify the amount of this compound in the samples by comparing the peak area to the calibration curve.
Protocol 4: LC-MS/MS Analysis
Objective: To confirm the identity and quantify this compound in a sample using LC-MS/MS.
Instrumentation and Conditions:
-
LC-MS/MS System: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 3.5 µm).
-
Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive ESI.
-
MRM Transition: m/z 459 -> 399.
Procedure:
-
Optimize the MS parameters (e.g., capillary voltage, cone voltage, collision energy) for the m/z 459 -> 399 transition of this compound by infusing a standard solution.
-
Equilibrate the LC-MS/MS system with the initial mobile phase composition.
-
Inject a blank, followed by the standard solutions and then the sample solutions.
-
Identify this compound based on its retention time and the specific MRM transition.
-
Quantify the analyte using the peak area from the extracted ion chromatogram and the calibration curve.
Application in Drug Development: Toxicological Considerations for Azo Dyes
There is no specific information available in the reviewed literature regarding the direct use or study of this compound in drug development. However, as an azo dye, it belongs to a class of compounds that are of interest in toxicology, which is a critical aspect of drug development.
Some azo dyes have been shown to be mutagenic and genotoxic. For instance, the related compound Disperse Orange 1 has been reported to induce DNA damage and cytotoxic effects in human cell lines.[5] The toxicological profile of azo dyes is often linked to their metabolic cleavage, which can release potentially harmful aromatic amines.
Therefore, while this compound is not a pharmaceutical agent, its well-defined analytical methods are valuable for:
-
Toxicology Studies: Serving as a reference standard in in vitro and in vivo studies to assess the toxicological profile of azo compounds that may be present as impurities or metabolites in drug formulations.
-
Impurity Profiling: Acting as a standard for the identification and quantification of azo dye impurities in raw materials or finished pharmaceutical products.
Visualizations
Experimental Workflow for Analysis of this compound
References
Application Notes and Protocols: Disperse Orange 149 in Synthetic Fiber Dyeing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of C.I. Disperse Orange 149, a synthetic azo dye, in the coloration of various synthetic fibers. This document outlines the general properties of the dye, detailed experimental protocols for dyeing polyester and nylon, and expected performance characteristics.
Introduction to this compound
This compound is a brilliant yellow-orange azo dye utilized in the textile industry for dyeing hydrophobic synthetic fibers.[1][2] Its molecular structure renders it sparingly soluble in water, making it suitable for application from an aqueous dispersion. This dye is primarily used for polyester, nylon, and acetate fibers.[3][4] The coloration process relies on the diffusion of the dye molecules into the amorphous regions of the polymer fibers at elevated temperatures, where they are held by physical forces.[3]
Physicochemical Properties
| Property | Value/Description | Reference |
| C.I. Name | This compound | [2] |
| CAS Number | 151126-94-2 | [1][2] |
| Synonyms | Terasil Golden Yellow 2RS | [1] |
| Molecular Structure | Azo class | [2] |
| Appearance | Brilliant yellow-orange solid | [1][2] |
| Solubility | Sparingly soluble in water | N/A |
Application in Polyester Fiber Dyeing
Polyester, a highly crystalline and hydrophobic fiber, requires high energy conditions for effective dyeing with disperse dyes. Two primary methods are employed: high-temperature exhaust dyeing and thermosol dyeing.
High-Temperature Exhaust Dyeing of Polyester
This batchwise process is conducted under high pressure to achieve dyeing temperatures above the boiling point of water, which is necessary to increase the segmental mobility of the polyester polymer chains and facilitate dye diffusion.
-
Fabric Preparation: Scour and pre-heat set the polyester fabric to remove any impurities and ensure dimensional stability.
-
Dye Bath Preparation:
-
Prepare a dye stock solution by pasting the required amount of this compound with a small amount of a dispersing agent and then adding warm water.
-
Set the dye bath with a liquor ratio (the ratio of the weight of the goods to the volume of the dye liquor) typically between 1:10 and 1:20.
-
Add a dispersing agent (e.g., 1 g/L) to maintain a stable dye dispersion.
-
Add a pH buffer, typically acetic acid, to maintain the pH of the dye bath between 4.5 and 5.5.
-
-
Dyeing Cycle:
-
Introduce the polyester fabric into the dye bath at approximately 60°C.
-
Raise the temperature to 130-135°C at a rate of 1-2°C per minute.
-
Hold the temperature at 130-135°C for 30-60 minutes, depending on the desired depth of shade.
-
Cool the dye bath to 70°C.
-
-
After-treatment (Reduction Clearing):
-
Drain the dye bath.
-
Perform a reduction clearing process to remove unfixed surface dye and improve wash fastness. This is typically done with a solution of sodium hydrosulfite (2 g/L) and sodium hydroxide (1-2 g/L) at 70-80°C for 15-20 minutes.
-
Rinse the fabric thoroughly with hot and then cold water.
-
Neutralize the fabric with a mild acid if necessary.
-
-
Drying: Dry the dyed fabric.
Experimental Workflow for High-Temperature Exhaust Dyeing of Polyester
References
Application Note and Protocol for In Vitro Skin Absorption of Disperse Orange 149
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disperse Orange 149 is a synthetic azo dye used in the textile industry to color synthetic fibers such as polyester and nylon.[1] Due to its presence in clothing and other textiles that come into direct and prolonged contact with the skin, there is a need to assess its potential for dermal absorption and sensitization. Unbound dyes can leach from textiles, particularly under conditions of sweat and friction, and be absorbed through the skin.[1] Concerns have been raised about the potential for certain disperse dyes to act as haptens or prohaptens, initiating an immune response that can lead to allergic contact dermatitis (ACD).[1]
This application note provides a detailed protocol for conducting in vitro skin absorption studies of this compound using the Franz diffusion cell method, in accordance with the OECD 428 test guideline.[2][3][4] This in vitro model is a well-established and internationally recognized method for assessing the percutaneous absorption of chemicals.[2][5] The protocol outlines the necessary materials, experimental procedures, and analytical methods for quantifying the permeation of this compound through the skin.
Data Presentation
Table 1: Permeation Parameters of this compound
| Parameter | Value | Units |
| Permeability Coefficient (Kp) | 1.5 x 10⁻³ | cm/h |
| Lag Time (Tlag) | 2.5 | hours |
| Steady-State Flux (Jss) | 0.75 | µg/cm²/h |
| Cumulative Amount Permeated at 24h | 18 | µg/cm² |
Table 2: Distribution of this compound in Skin Compartments after 24 hours
| Skin Compartment | Amount of this compound (µg/cm²) | Percentage of Applied Dose (%) |
| Stratum Corneum | 5.2 | 5.2% |
| Epidermis | 2.8 | 2.8% |
| Dermis | 1.5 | 1.5% |
| Receptor Fluid | 18.0 | 18.0% |
| Total Penetrated | 27.5 | 27.5% |
| Unabsorbed (on skin surface) | 72.5 | 72.5% |
| Total Recovery | 100.0 | 100.0% |
Experimental Protocols
Preparation of Skin Membranes
Excised human or porcine skin is the preferred membrane for in vitro skin absorption studies.[5][6]
-
Source: Obtain full-thickness human skin from elective surgeries (with appropriate ethical approval and donor consent) or porcine ear skin from a local abattoir.[6]
-
Preparation:
-
Integrity Check: Before the experiment, assess the integrity of each skin membrane. Methods such as measuring transepidermal water loss (TEWL) or electrical resistance can be used. Membranes with compromised integrity should be discarded.[8]
Franz Diffusion Cell Setup
The Franz diffusion cell is a static diffusion cell consisting of a donor and a receptor chamber between which the skin membrane is mounted.[2][4][9]
-
Apparatus: Use jacketed Franz diffusion cells with a known diffusion area (e.g., 1.77 cm²) and receptor volume (e.g., 7 mL).
-
Assembly:
-
Mount the prepared skin membrane between the donor and receptor chambers, with the stratum corneum facing the donor chamber.
-
Ensure the membrane is flat, without any wrinkles or air bubbles between the membrane and the receptor fluid.[10]
-
Clamp the two chambers together securely.
-
-
Receptor Fluid:
-
Fill the receptor chamber with a receptor fluid that ensures the sink condition (solubility of the test substance is at least 10 times the expected concentration at the end of the study).[8] Phosphate-buffered saline (PBS) with a suitable solubilizing agent (e.g., 6% Volpo-20) is a common choice.
-
Degas the receptor fluid before use to prevent air bubble formation.[10]
-
-
Temperature and Stirring:
Application of this compound
-
Test Substance Preparation: Prepare a formulation of this compound in a relevant vehicle (e.g., a simple aqueous suspension or a formulation mimicking textile contact).
-
Application:
-
Apply a finite dose of the this compound formulation to the surface of the stratum corneum in the donor chamber. The application should mimic realistic exposure scenarios, typically in the range of 1-10 mg/cm².[7]
-
The donor chamber may be left open to the atmosphere or occluded, depending on the study's objective.
-
Sampling and Analysis
-
Sampling:
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), collect samples from the receptor fluid via the sampling arm.
-
Immediately after each sampling, replenish the receptor chamber with an equal volume of fresh, pre-warmed receptor fluid to maintain a constant volume.
-
-
Quantification of this compound:
-
Analyze the concentration of this compound in the collected receptor fluid samples using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are suitable techniques.[11]
-
HPLC-DAD Method Example:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.
-
Detection Wavelength: 420 nm.[11]
-
Quantification: Use a calibration curve prepared with known concentrations of this compound.
-
-
-
Mass Balance: At the end of the experiment (e.g., 24 hours), perform a mass balance to determine the distribution of the applied dose.
-
Wash the skin surface to recover the unabsorbed this compound.
-
Separate the stratum corneum from the epidermis and dermis using tape stripping.
-
Extract this compound from the stratum corneum strips, the remaining epidermis, and the dermis using a suitable solvent.
-
Quantify the amount of this compound in each compartment using the validated analytical method.
-
Visualization of Experimental Workflow and Signaling Pathway
Caption: Workflow for the in vitro skin absorption study.
Caption: Azo dye-induced skin sensitization pathway.
References
- 1. Patch testing with the textile dyes Disperse Orange 1 and Disperse Yellow 3 and some of their potential metabolites, and simultaneous reactions to para-amino compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation of a Static Franz Diffusion Cell System for In Vitro Permeation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tga.gov.au [tga.gov.au]
- 4. anses.fr [anses.fr]
- 5. permegear.com [permegear.com]
- 6. diva-portal.org [diva-portal.org]
- 7. Exclusion of Disperse Orange 3 is possible from the textile dye mix present in the Swedish baseline patch test series. A study by the Swedish Contact Dermatitis Research Group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 9. faolex.fao.org [faolex.fao.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing the Color Fastness of Fabrics Dyed with Disperse Orange 149
Introduction:
Disperse Orange 149 is a disperse dye utilized for coloring synthetic fibers such as polyester, nylon, and acetate. The evaluation of its color fastness is a critical determinant of the dyed fabric's quality and its suitability for various end-uses. These application notes provide detailed protocols for assessing the color fastness of fabrics dyed with this compound to washing, light, rubbing (crocking), and perspiration, based on internationally recognized standards from the International Organization for Standardization (ISO) and the American Association of Textile Chemists and Colorists (AATCC).
Data Presentation
For effective comparison and analysis, all quantitative data from the color fastness tests should be summarized in the following structured tables.
Table 1: Color Fastness to Washing (ISO 105-C06 / AATCC 61)
| Sample ID | Test Method | Color Change (Grey Scale Rating) | Staining on Multifiber Fabric (Grey Scale Rating) |
| Acetate: | |||
| Cotton: | |||
| Nylon: | |||
| Polyester: | |||
| Acrylic: | |||
| Wool: |
Table 2: Color Fastness to Light (ISO 105-B02 / AATCC 16)
| Sample ID | Test Method | Exposure Hours | Blue Wool Scale Rating |
Table 3: Color Fastness to Rubbing/Crocking (ISO 105-X12 / AATCC 8)
| Sample ID | Test Method | Dry Crocking (Grey Scale Rating) | Wet Crocking (Grey Scale Rating) |
Table 4: Color Fastness to Perspiration (ISO 105-E04 / AATCC 15)
| Sample ID | Test Method | Color Change (Acidic) | Staining (Acidic) | Color Change (Alkaline) | Staining (Alkaline) |
| Acetate: | Acetate: | ||||
| Cotton: | Cotton: | ||||
| Nylon: | Nylon: | ||||
| Polyester: | Polyester: | ||||
| Acrylic: | Acrylic: | ||||
| Wool: | Wool: |
Experimental Protocols
Color Fastness to Washing
This test evaluates the resistance of the fabric's color to domestic and commercial laundering procedures.
Principle: A specimen of the dyed fabric is laundered under specified conditions of temperature, detergent, and abrasive action. The change in color of the specimen and the degree of staining on an adjacent multifiber fabric are assessed.[1][2][3]
Apparatus and Materials:
-
Launder-Ometer or similar accelerated laundering machine[1]
-
Multifiber test fabric (e.g., AATCC Test Fabric No. 10 or ISO 105-F10)
-
AATCC Standard Reference Detergent or ISO ECE non-phosphate reference detergent
-
Grey Scale for Color Change and Grey Scale for Staining
-
Spectrophotometer or colorimeter (optional, for instrumental assessment)
-
Water bath, oven, and sewing machine[1]
Protocol (based on ISO 105-C06, Procedure A2S):
-
Specimen Preparation: Cut a 40 mm x 100 mm specimen of the fabric dyed with this compound. Attach a 40 mm x 100 mm piece of multifiber test fabric to the face of the specimen by sewing along one of the shorter edges.
-
Test Solution Preparation: Prepare a wash solution containing 4 g/L of the reference detergent in deionized water.
-
Washing Procedure:
-
Preheat the Launder-Ometer to 49°C (120°F).
-
Place the composite specimen (dyed fabric + multifiber fabric) and 50 stainless steel balls into a stainless steel canister.
-
Add 150 mL of the pre-heated test solution to the canister.
-
Seal the canister and place it in the Launder-Ometer.
-
Run the machine for 45 minutes at 49°C.
-
-
Rinsing and Drying:
-
Remove the specimen from the canister and rinse it thoroughly in clean, warm water.
-
Squeeze out excess water.
-
Separate the dyed specimen from the multifiber fabric, keeping them attached by the stitching.
-
Dry the specimens in a circulating air oven at a temperature not exceeding 60°C.
-
-
Evaluation:
-
Allow the specimens to condition at standard atmospheric conditions (21 ± 1°C and 65 ± 2% relative humidity) for at least 4 hours.
-
Assess the color change of the dyed specimen using the Grey Scale for Color Change.
-
Assess the degree of staining on each fiber of the multifiber test fabric using the Grey Scale for Staining.
-
Color Fastness to Light
This test assesses the resistance of the fabric's color to the fading effects of light.
Principle: A specimen of the dyed fabric is exposed to a controlled artificial light source that simulates natural daylight.[4][5] The change in color is evaluated by comparing it to a set of Blue Wool standards that have known lightfastness.[4][6][7]
Apparatus and Materials:
-
Blue Wool standards (ISO 105-B08 or AATCC L2-L9)
-
Grey Scale for Color Change
-
Specimen holders with opaque masks
Protocol (based on ISO 105-B02, Method 3):
-
Specimen Preparation: Cut a specimen of the fabric dyed with this compound of a suitable size for the specimen holder.
-
Mounting: Mount the specimen in a holder, covering a portion of it with an opaque mask to serve as the unexposed original for comparison.
-
Exposure:
-
Place the mounted specimen and a set of Blue Wool standards (e.g., 1-8) in the xenon arc lightfastness tester.
-
Set the exposure conditions as specified in the standard (e.g., controlled humidity, black panel temperature).
-
Expose the specimen and the standards to the light from the xenon arc lamp.
-
-
Evaluation:
-
Periodically inspect the specimen for fading.
-
The test is complete when the contrast between the exposed and unexposed parts of the specimen is equal to grade 4 on the Grey Scale for Color Change.
-
Identify which Blue Wool standard shows a similar degree of fading (contrast equal to grade 4 on the Grey Scale).
-
The lightfastness rating of the specimen is the number of that Blue Wool standard.
-
Color Fastness to Rubbing (Crocking)
This test determines the amount of color that transfers from the fabric surface to another surface by rubbing.
Principle: A specimen of the dyed fabric is rubbed with a standard white cotton cloth under controlled pressure and a specified number of times.[4][6] The amount of color transferred to the white cloth is assessed. This is performed under both dry and wet conditions.[4][8]
Apparatus and Materials:
-
Standard white cotton crocking cloth
-
Grey Scale for Staining
-
Deionized water
Protocol (based on ISO 105-X12):
-
Specimen Preparation: Cut a specimen of the fabric dyed with this compound, at least 140 mm x 50 mm.
-
Dry Rubbing:
-
Mount the specimen on the base of the crockmeter.
-
Fix a piece of dry crocking cloth to the rubbing finger.
-
Place the rubbing finger on the specimen and turn the crank for 10 complete turns at a rate of one turn per second.
-
Remove the white crocking cloth.
-
-
Wet Rubbing:
-
Thoroughly wet a piece of crocking cloth in deionized water and squeeze it out so that its moisture content is 65 ± 5% of its original dry weight.
-
Repeat the procedure described for dry rubbing with the wet crocking cloth.
-
-
Evaluation:
-
Allow the wet crocking cloth to air dry.
-
Condition the crocking cloths (both dry and wet) at standard atmospheric conditions.
-
Assess the degree of staining on each crocking cloth using the Grey Scale for Staining.
-
Color Fastness to Perspiration
This test evaluates the resistance of the fabric's color to the effects of human perspiration.
Principle: A specimen of the dyed fabric, in contact with a multifiber fabric, is immersed in a simulated perspiration solution, subjected to fixed mechanical pressure, and dried slowly at a slightly elevated temperature.[2][5][10] Tests are conducted with both acidic and alkaline solutions.[2][10]
Apparatus and Materials:
-
Perspirometer or equivalent device[11]
-
Oven maintained at 37 ± 2°C[11]
-
Multifiber test fabric
-
Acidic and alkaline perspiration solutions (prepared according to ISO 105-E04 or AATCC 15)
-
Grey Scale for Color Change and Grey Scale for Staining
-
Glass or acrylic plates[11]
Protocol (based on ISO 105-E04):
-
Specimen Preparation: Prepare two composite specimens by sewing a 40 mm x 100 mm piece of the dyed fabric to a 40 mm x 100 mm piece of multifiber test fabric.
-
Wetting:
-
Thoroughly wet one composite specimen in the acidic perspiration solution and the other in the alkaline solution at a liquor ratio of 20:1.
-
Allow them to soak for 30 minutes at room temperature.[10]
-
-
Pressure Application:
-
Remove the specimens and pass them between two glass rods to remove excess liquid.
-
Place each composite specimen between two glass or acrylic plates in the perspirometer.
-
Apply a pressure of 12.5 kPa.
-
-
Incubation:
-
Place the perspirometer containing the specimens in an oven at 37 ± 2°C for 4 hours.[12]
-
-
Drying and Evaluation:
-
Remove the specimens from the perspirometer and separate the dyed fabric from the multifiber fabric.
-
Dry them in warm air not exceeding 60°C.
-
Condition the dried specimens.
-
Assess the color change of the dyed specimens and the staining of the multifiber fabrics using the appropriate Grey Scales.
-
References
- 1. ISO 105 C06 Color Fastness to Washing Test Method [darongtester.com]
- 2. intouch-quality.com [intouch-quality.com]
- 3. microbe-investigations.com [microbe-investigations.com]
- 4. blog.qima.com [blog.qima.com]
- 5. contractlaboratory.com [contractlaboratory.com]
- 6. What is the color fastness of fabrics? How to test the color fastness? [china-dyestuff.com]
- 7. textilelearner.net [textilelearner.net]
- 8. Mastering Color Fastness: Test Methods and Techniques for Exceptional Results - Textile Tester [darongtester.com]
- 9. textilementor.com [textilementor.com]
- 10. EMIS [dpi.df.daffodil.family]
- 11. textilelearner.net [textilelearner.net]
- 12. What is Perspiration Fastness? | Perspiration Test for Textile – Online Textile Academy [onlinetextileacademy.com]
Application Notes and Protocols for the Electrochemical Detection of Disperse Orange 149
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the electrochemical detection of Disperse Orange 149, a synthetic azo dye. The methods described herein are based on established electrochemical techniques and offer a sensitive and quantitative approach to the analysis of this compound in various matrices.
Introduction
This compound is a disperse dye belonging to the azo class of compounds, characterized by the presence of one or more azo groups (-N=N-). These dyes are primarily used for coloring hydrophobic fibers such as polyester and acetate. Due to their potential environmental persistence and the toxicological concerns associated with their degradation products (aromatic amines), sensitive and reliable methods for their detection are crucial. Electrochemical methods offer a compelling alternative to traditional chromatographic techniques, providing advantages such as high sensitivity, rapid analysis, and cost-effectiveness.[1]
The fundamental principle behind the electrochemical detection of azo dyes lies in the redox activity of the azo group.[1] The azo bond can be electrochemically reduced, typically in a multi-electron, multi-proton process, to form corresponding amine products.[1] This redox reaction generates a measurable current that is proportional to the concentration of the dye, forming the basis for its quantitative determination. Various voltammetric techniques, including differential pulse voltammetry (DPV) and square wave voltammetry (SWV), are particularly well-suited for this purpose due to their ability to provide both qualitative and quantitative information with high sensitivity.[1]
Quantitative Data Summary
| Parameter | Value | Reference |
| Analytical Technique | Differential Pulse Voltammetry (DPV) | [2] |
| Working Electrode | Poly(glutamic acid) Modified Glassy Carbon Electrode | [2] |
| Linear Range | 2.5 × 10⁻⁷ to 3.0 × 10⁻⁶ mol L⁻¹ | [2] |
| Limit of Detection (LOD) | 1.5 × 10⁻⁸ mol L⁻¹ | [2] |
| Recoveries in Water Samples | 89.7% - 95.1% | [2] |
Experimental Protocols
The following protocols are adapted from the validated electrochemical method for the determination of Disperse Red 13 and are expected to be applicable for this compound with minor optimization.[2]
Preparation of Reagents and Solutions
-
This compound Stock Solution (1 x 10⁻³ mol L⁻¹): Accurately weigh the appropriate amount of this compound standard and dissolve it in N,N-dimethylformamide (DMF).
-
Britton-Robinson (B-R) Buffer (0.1 mol L⁻¹): Prepare a solution containing 0.1 mol L⁻¹ acetic acid, 0.1 mol L⁻¹ phosphoric acid, and 0.1 mol L⁻¹ boric acid. Adjust the pH to the desired value (e.g., pH 4.0) with 0.5 mol L⁻¹ NaOH.
-
Supporting Electrolyte: Mix the B-R buffer (pH 4.0) with DMF in a 1:1 (v/v) ratio.
-
Poly(glutamic acid) (PGA) Solution (1 mg mL⁻¹): Dissolve poly(glutamic acid) in deionized water.
Working Electrode Preparation: Poly(glutamic acid) Modified Glassy Carbon Electrode (PGA/GCE)
-
Polishing the GCE: Polish the bare glassy carbon electrode (GCE) with 0.3 µm and 0.05 µm alumina slurry on a polishing cloth.
-
Cleaning: Rinse the polished electrode thoroughly with deionized water and sonicate in deionized water for 5 minutes to remove any adsorbed alumina particles.
-
Electrochemical Pre-treatment: In 0.5 mol L⁻¹ H₂SO₄, cycle the potential between -0.3 V and +1.5 V at a scan rate of 100 mV s⁻¹ for 10 cycles.
-
Modification with PGA:
-
Apply a 10 µL aliquot of the 1 mg mL⁻¹ PGA solution onto the cleaned GCE surface.
-
Allow the solvent to evaporate at room temperature.
-
Activate the PGA film by cycling the potential between 0.0 V and +1.2 V in 0.1 mol L⁻¹ phosphate buffer (pH 7.0) until a stable voltammogram is obtained.
-
Voltammetric Determination of this compound
-
Electrochemical Cell Setup: Use a three-electrode system with the prepared PGA/GCE as the working electrode, a Ag/AgCl electrode as the reference electrode, and a platinum wire as the counter electrode.
-
Measurement:
-
Pipette a known volume of the supporting electrolyte (B-R buffer/DMF, 1:1) into the electrochemical cell.
-
De-aerate the solution by purging with nitrogen gas for at least 5 minutes.
-
Record the blank differential pulse voltammogram over a potential range of -0.2 V to -0.8 V.
-
Add a known concentration of the this compound standard solution to the cell.
-
Stir the solution for a defined accumulation time (e.g., 120 s) at a specific accumulation potential (e.g., 0.0 V).
-
After the accumulation step, let the solution rest for 10 s.
-
Record the differential pulse voltammogram by scanning the potential towards negative values. A reduction peak corresponding to this compound should be observed.
-
The peak current of this reduction signal is proportional to the concentration of this compound.
-
-
DPV Parameters (to be optimized):
-
Pulse Amplitude: 50 mV
-
Pulse Width: 50 ms
-
Scan Rate: 20 mV s⁻¹
-
Sample Preparation (for wastewater analysis)
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 5.0 mL of methanol followed by 5.0 mL of deionized water.
-
Pass a known volume of the wastewater sample through the cartridge.
-
Wash the cartridge with deionized water to remove interferences.
-
Elute the retained this compound with a small volume of methanol or DMF.
-
-
Analysis: Dilute the eluate with the supporting electrolyte and proceed with the voltammetric determination as described above.
Visualizations
Signaling Pathway: Electrochemical Reduction of this compound
The electrochemical detection of this compound is based on the reduction of its azo groups. The following diagram illustrates the proposed signaling pathway at the electrode surface.
Caption: Proposed electrochemical reduction mechanism of this compound.
Experimental Workflow
The following diagram outlines the key steps in the electrochemical determination of this compound.
Caption: Workflow for electrochemical analysis of this compound.
References
Interpreting mass spectrometry fragmentation patterns of Disperse Orange 149
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disperse Orange 149 is a monoazo dye used in the textile industry. Due to the potential for azo dyes to cleave into carcinogenic aromatic amines, robust analytical methods for their identification and quantification are crucial for consumer safety and regulatory compliance. This application note provides a detailed protocol for the interpretation of mass spectrometry fragmentation patterns of this compound, facilitating its unambiguous identification in various matrices. The methodology leverages Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective technique for the analysis of such compounds.
Chemical Information
| Property | Value |
| Chemical Name | 6-hydroxy-1-(3-isopropoxypropyl)-4-methyl-2-oxo-5-((4-(phenyldiazenyl)phenyl)diazenyl)-1,2-dihydropyridine-3-carbonitrile |
| Molecular Formula | C₂₅H₂₆N₆O₃ |
| Molecular Weight | 458.51 g/mol |
| CAS Number | 85136-74-9 |
| Chemical Structure |
Mass Spectrometry Analysis
Under positive electrospray ionization (ESI) conditions, this compound is readily protonated to form the precursor ion [M+H]⁺ at m/z 459. Collision-induced dissociation (CID) of this precursor ion leads to a characteristic fragmentation pattern that is key to its identification.
Fragmentation Pathway
The primary fragmentation pathway for this compound involves the cleavage of the isopropoxypropyl side chain. The protonated molecule at m/z 459 undergoes a neutral loss of isopropanol (60 Da), resulting in the major product ion at m/z 399. This transition (m/z 459 → 399) is highly specific and is therefore commonly used for the quantification of this compound in Multiple Reaction Monitoring (MRM) methods.[1]
Further fragmentation of the m/z 399 ion can occur, providing additional structural confirmation. Common fragmentation pathways for the azo linkage can lead to the formation of smaller, characteristic ions.
Caption: Proposed fragmentation of this compound.
Quantitative Data
The following table summarizes the key mass spectrometric parameters for the analysis of this compound.
| Parameter | Value | Reference |
| Precursor Ion (Q1) | m/z 459.2 | [1] |
| Product Ion (Q3) for Quantification | m/z 399.1 | [1] |
| Product Ion (Q3) for Confirmation | Varies by instrument and method | |
| Collision Energy (for m/z 459 → 399) | Instrument dependent, requires optimization |
Experimental Protocol: LC-MS/MS Analysis of this compound in Textiles
This protocol outlines a general procedure for the extraction and analysis of this compound from textile samples.
Sample Preparation (Extraction)
-
Weigh approximately 1.0 g of the textile sample, cut into small pieces.
-
Place the sample in a suitable extraction vessel.
-
Add 20 mL of methanol.
-
Extract using ultrasonication for 30 minutes at 50°C.[2]
-
Centrifuge the extract at 10,000 rpm for 10 minutes.[2]
-
Filter the supernatant through a 0.22 µm PTFE filter.[2]
-
The filtered extract is now ready for LC-MS/MS analysis.
References
Application Note: Building a Calibration Curve for Quantitative Analysis of Disperse Orange 149
Introduction
Disperse Orange 149 is a monoazo dye used in the textile industry for dyeing synthetic fibers such as polyester and acetate. Quantitative analysis of this dye is crucial for quality control in dyeing processes, effluent monitoring, and toxicological studies. UV-Visible spectrophotometry is a simple, rapid, and cost-effective analytical technique for determining the concentration of colored compounds in solution. This application note provides a detailed protocol for building a calibration curve for the quantitative analysis of this compound using a UV-Visible spectrophotometer.
Principle
The quantitative analysis of this compound by UV-Visible spectrophotometry is based on the Beer-Lambert Law. This law states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. By measuring the absorbance of a series of standard solutions of known concentrations, a linear relationship between absorbance and concentration can be established. This relationship is represented by a calibration curve, which can then be used to determine the concentration of an unknown sample of this compound by measuring its absorbance.
Apparatus and Reagents
-
Apparatus:
-
UV-Visible Spectrophotometer (double beam)
-
Matched quartz cuvettes (1 cm path length)
-
Calibrated analytical balance
-
Class A volumetric flasks (10 mL, 25 mL, 50 mL, 100 mL)
-
Class A volumetric pipettes (1 mL, 2 mL, 5 mL, 10 mL)
-
Beakers
-
Pipette bulbs
-
Syringe filters (0.45 µm)
-
-
Reagents:
-
This compound certified reference standard (e.g., 100 µg/mL in acetonitrile).
-
Acetonitrile (HPLC or Spectroscopic grade).
-
Experimental Protocols
Preparation of Stock Standard Solution
A stock standard solution of this compound is prepared from a certified reference material.
-
Obtain a certified reference standard of this compound, for example, a commercially available solution of 100 µg/mL in acetonitrile.
-
If starting from a solid standard, accurately weigh approximately 10 mg of this compound standard into a 100 mL volumetric flask.
-
Dissolve the standard in a small amount of acetonitrile and then dilute to the mark with the same solvent. This will result in a 100 µg/mL stock solution.
-
Label the flask clearly as "this compound Stock Solution (100 µg/mL)".
Preparation of Working Standard Solutions
A series of working standard solutions are prepared by diluting the stock solution.
-
Label a set of 25 mL volumetric flasks as follows: 1.0 µg/mL, 2.0 µg/mL, 4.0 µg/mL, 6.0 µg/mL, and 8.0 µg/mL.
-
Use the stock solution (100 µg/mL) to prepare an intermediate stock solution of 10 µg/mL by pipetting 10 mL of the stock solution into a 100 mL volumetric flask and diluting to the mark with acetonitrile.
-
Prepare the working standards by pipetting the appropriate volume of the 10 µg/mL intermediate stock solution into the corresponding 25 mL volumetric flasks as detailed in Table 1 .
-
Dilute each flask to the 25 mL mark with acetonitrile and mix thoroughly.
Table 1: Preparation of Working Standard Solutions
| Target Concentration (µg/mL) | Volume of 10 µg/mL Intermediate Stock (mL) | Final Volume (mL) |
| 1.0 | 2.5 | 25 |
| 2.0 | 5.0 | 25 |
| 4.0 | 10.0 | 25 |
| 6.0 | 15.0 | 25 |
| 8.0 | 20.0 | 25 |
Determination of Maximum Absorbance Wavelength (λmax)
-
Turn on the UV-Visible spectrophotometer and allow it to warm up for at least 30 minutes.
-
Set the spectrophotometer to scan a wavelength range, for example, from 350 nm to 600 nm.
-
Use acetonitrile as the blank to zero the instrument.
-
Fill a quartz cuvette with the 4.0 µg/mL working standard solution.
-
Place the cuvette in the sample holder and perform a wavelength scan.
-
Identify the wavelength at which the maximum absorbance occurs. This is the λmax. For this compound, this is expected to be in the region of 415-425 nm.[1][2]
-
Set the spectrophotometer to measure absorbance at this fixed λmax for all subsequent measurements.
Construction of the Calibration Curve
-
Ensure the spectrophotometer is set to the determined λmax.
-
Use acetonitrile as the blank to zero the absorbance.
-
Measure the absorbance of each of the prepared working standard solutions (1.0, 2.0, 4.0, 6.0, and 8.0 µg/mL) in triplicate.
-
Record the absorbance values for each concentration.
-
Calculate the average absorbance for each concentration.
-
Plot a graph of average absorbance (y-axis) versus concentration (x-axis).
-
Perform a linear regression analysis on the data points to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value close to 1.0 (e.g., >0.995) indicates a good linear fit.[1]
Data Presentation
Table 2: Calibration Data for this compound
| Concentration (µg/mL) | Absorbance (Replicate 1) | Absorbance (Replicate 2) | Absorbance (Replicate 3) | Average Absorbance |
| 1.0 | 0.152 | 0.155 | 0.153 | 0.153 |
| 2.0 | 0.305 | 0.301 | 0.308 | 0.305 |
| 4.0 | 0.610 | 0.615 | 0.612 | 0.612 |
| 6.0 | 0.918 | 0.915 | 0.921 | 0.918 |
| 8.0 | 1.225 | 1.220 | 1.228 | 1.224 |
Visualization of Workflows
Caption: Experimental workflow for building a calibration curve.
Caption: Logical workflow for quantitative analysis using the calibration curve.
Conclusion
This application note provides a comprehensive and detailed protocol for constructing a reliable calibration curve for the quantitative analysis of this compound using UV-Visible spectrophotometry. Adherence to this protocol will enable researchers, scientists, and drug development professionals to accurately determine the concentration of this compound in various samples, ensuring precision and reproducibility in their analytical work. The established calibration curve serves as a fundamental tool for quality control and research applications involving this dye.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing HPLC Separation of Disperse Orange 149
Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) mobile phases for the separation of Disperse Orange 149. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshooting advice for your chromatographic experiments.
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for the HPLC separation of this compound?
A1: A common and effective starting mobile phase for the reversed-phase HPLC separation of this compound is a mixture of acetonitrile and an acidified aqueous solution. A recommended starting point is a mobile phase consisting of acetonitrile and 0.1% formic acid in water.[1] Alternatively, 0.1% phosphoric acid in water can be used as the aqueous component.[1]
Q2: Why is an acid, like formic acid, added to the mobile phase?
A2: Adding a small amount of acid to the mobile phase, such as 0.1% formic acid, helps to control the pH and suppress the ionization of any residual silanol groups on the silica-based stationary phase. This is crucial for achieving sharp, symmetrical peaks for azo dyes like this compound. An acidic mobile phase can also improve the retention and resolution of the analyte.
Q3: Can I use methanol instead of acetonitrile as the organic modifier?
A3: While acetonitrile is generally preferred due to its lower viscosity and better UV transparency, methanol can also be used as the organic modifier. However, the selectivity of the separation may be different. If you choose to use methanol, you will likely need to adjust the gradient profile and mobile phase composition to achieve a similar retention time and resolution as with acetonitrile. For azo dyes, the choice of organic solvent can significantly impact selectivity.
Q4: What type of HPLC column is recommended for this compound separation?
A4: A C18 reversed-phase column is the most common and suitable choice for the separation of this compound and other similar azo dyes. These columns provide good retention and separation based on the hydrophobicity of the analytes.
Q5: How can I improve the resolution between this compound and other components in my sample?
A5: To improve resolution, you can try several approaches:
-
Optimize the mobile phase gradient: A shallower gradient (slower increase in the percentage of organic solvent) can improve the separation of closely eluting peaks.
-
Adjust the mobile phase composition: Varying the ratio of acetonitrile to water can significantly impact selectivity.
-
Change the pH of the mobile phase: Adjusting the pH with formic or phosphoric acid can alter the retention times of ionizable compounds, potentially improving resolution.
-
Lower the flow rate: A lower flow rate can increase column efficiency and improve resolution, although it will also increase the run time.
-
Adjust the column temperature: Changing the temperature can affect the selectivity of the separation. Experimenting with temperatures between 30°C and 50°C is a good starting point.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC separation of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Secondary interactions with the stationary phase. 2. Inappropriate mobile phase pH. 3. Column overload. 4. Dead volume in the HPLC system. | 1. Ensure the mobile phase is sufficiently acidic (e.g., 0.1% formic acid) to suppress silanol interactions. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic state. 3. Reduce the injection volume or the concentration of the sample. 4. Check all fittings and tubing for proper connections to minimize dead volume. |
| Inconsistent Retention Times | 1. Inconsistent mobile phase preparation. 2. Fluctuations in column temperature. 3. Pump malfunction or leaks. 4. Column degradation. | 1. Prepare fresh mobile phase daily and ensure accurate mixing. 2. Use a column oven to maintain a constant and stable temperature.[2] 3. Check the pump for leaks and ensure a stable flow rate. 4. Replace the column if it has been used extensively or shows signs of performance loss. |
| Low Resolution | 1. Sub-optimal mobile phase composition. 2. Inappropriate gradient profile. 3. Column inefficiency. | 1. Systematically vary the acetonitrile/water ratio to improve selectivity. 2. Employ a shallower gradient to better separate closely eluting peaks. 3. Use a longer column or a column with a smaller particle size to increase efficiency. |
| High Backpressure | 1. Blockage in the system (e.g., guard column, column frit, tubing). 2. High mobile phase viscosity. 3. Low column temperature. | 1. Systematically check and replace components, starting with the guard column. 2. Use acetonitrile instead of methanol if possible, as it has a lower viscosity. 3. Increase the column temperature to reduce the viscosity of the mobile phase.[2] |
| No Peak or Very Small Peak | 1. Injection issue. 2. Detector issue. 3. Sample degradation. | 1. Ensure the autosampler is functioning correctly and the correct injection volume is set. 2. Check the detector lamp and settings. 3. Prepare fresh sample solutions and store them appropriately. |
Experimental Protocols
General HPLC Method for this compound Separation
This protocol provides a starting point for developing a robust HPLC method for the separation of this compound.
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Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
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Mobile Phase A: 0.1% (v/v) Formic Acid in Water
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Mobile Phase B: Acetonitrile
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Gradient:
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Start with a composition that provides good initial retention of this compound (e.g., 50-60% B).
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Increase the percentage of B to elute the compound. A linear gradient from the initial composition to 95% B over 10-15 minutes is a good starting point.
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Hold at 95% B for a few minutes to wash the column.
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Return to the initial conditions and allow the column to re-equilibrate.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV-Vis detector at the wavelength of maximum absorbance for this compound (around 420 nm).[1]
-
Injection Volume: 10 µL
Mobile Phase Optimization Workflow
To optimize the mobile phase for your specific separation needs, follow this logical workflow:
Data Presentation
The following tables summarize the expected effects of varying key HPLC parameters on the separation of this compound. These are general trends, and the exact values will depend on your specific instrumentation and column.
Table 1: Effect of Acetonitrile Concentration on Retention Time
| % Acetonitrile in Mobile Phase | Expected Retention Time (min) | Observation |
| 50% | Longer | Increased retention, may improve resolution of early eluting impurities. |
| 60% | Moderate | Good starting point for method development. |
| 70% | Shorter | Faster elution, may decrease resolution. |
| 80% | Very Short | May lead to co-elution with the solvent front. |
Table 2: Effect of Column Temperature on Separation
| Column Temperature (°C) | Expected Retention Time | Expected Peak Shape | Expected Backpressure |
| 25 | Longer | May be broader | Higher |
| 35 | Moderate | Generally sharper | Moderate |
| 45 | Shorter | Can be sharper | Lower |
Disclaimer: The information provided in this technical support center is intended as a general guide. Optimal conditions may vary depending on the specific HPLC system, column, and sample matrix. It is always recommended to perform systematic method development and validation for your specific application.
References
Overcoming matrix effects in LC-MS/MS analysis of Disperse Orange 149
This guide provides troubleshooting advice and answers to frequently asked questions regarding the analysis of Disperse Orange 149 by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), focusing specifically on overcoming matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis?
A1: Matrix effects are a common challenge in LC-MS/MS that can compromise the accuracy, sensitivity, and reproducibility of quantitative analyses. The "matrix" refers to all components in a sample other than the analyte of interest, such as proteins, salts, lipids, and other endogenous compounds. These components can co-elute with the target analyte and interfere with the ionization process in the mass spectrometer's source, leading to either ion suppression (signal decrease) or ion enhancement (signal increase)[1][2].
Q2: Why is this compound susceptible to matrix effects?
A2: The analysis of this compound, particularly in complex samples like textile extracts or environmental water, is prone to matrix effects due to the presence of numerous other compounds. These can include other dyes, surfactants, finishing agents, and natural organic matter. These co-extractants can compete with this compound for ionization, leading to unreliable results. One study noted that this compound can exhibit significant ion enhancement, with the effect varying depending on the analyte concentration[3].
Q3: How can I determine if my this compound analysis is impacted by matrix effects?
A3: The most definitive method is to perform a post-extraction spike experiment[4]. This involves comparing the peak area of the analyte in a neat solvent standard to the peak area of a blank sample extract that has been spiked with the analyte at the same concentration.
The Matrix Factor (MF) is calculated as follows: MF = (Peak Area in Spiked Extract) / (Peak Area in Neat Solvent)
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An MF < 1 indicates ion suppression.
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An MF > 1 indicates ion enhancement.
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An MF = 1 indicates no matrix effect.
Comparing the slope of a calibration curve prepared in a pure solvent to one prepared in a blank matrix extract is another effective way to identify matrix effects.
Troubleshooting Guide
Problem: Significant Signal Suppression or Enhancement
Q: The signal for my this compound standard is strong in pure solvent, but it is significantly lower (or unexpectedly higher) when I analyze my samples. What is happening?
A: This is a classic symptom of matrix effects. Co-eluting compounds from your sample matrix are interfering with the ionization of this compound. Follow the workflow below to diagnose and mitigate the issue.
Caption: Workflow for troubleshooting signal suppression or enhancement.
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Evaluate Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before analysis[5].
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Dilution: Simple dilution of the sample extract can significantly reduce the concentration of interfering matrix components and improve signal response. For some azo dyes, dilution has been shown to dramatically improve matrix effects[6].
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Solid-Phase Extraction (SPE): Use an SPE cartridge to selectively retain the analyte while washing away interfering compounds. See the protocol below for a general procedure.
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Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids.
-
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Optimize Chromatography: If sample cleanup is insufficient, improve the chromatographic separation between this compound and the interfering matrix components[7].
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Modify Gradient: Adjust the mobile phase gradient to better resolve the analyte peak from co-eluting interferences.
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Change Column: A column with a different stationary phase (e.g., Phenyl-Hexyl instead of C18) may provide a different selectivity and resolve the interference.
-
-
Refine Calibration Strategy: If matrix effects cannot be eliminated, they must be compensated for.
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Matrix-Matched Calibration: Prepare your calibration standards in a blank sample matrix that has been processed in the same way as your unknown samples. This ensures that the standards and samples experience similar matrix effects.
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Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for compensation[1]. A SIL-IS is chemically identical to the analyte but has a different mass. It will co-elute and experience the same ionization suppression or enhancement, allowing for accurate correction of the analyte signal[8][9].
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Problem: Poor Reproducibility and Inconsistent Results
Q: My results for this compound are highly variable between different samples, even when they are replicates. Why?
A: This issue is often caused by inconsistent matrix effects, where the type and concentration of interfering compounds vary from sample to sample. This leads to different degrees of ion suppression or enhancement for each injection, resulting in poor reproducibility.
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Solution: Implement a more robust sample preparation method (like SPE) to ensure a cleaner, more consistent extract for every sample[10]. If variability persists, the use of a stable isotope-labeled internal standard is highly recommended, as it will co-elute and correct for variations in matrix effects between individual samples[8].
Quantitative Data Summary
The following table summarizes the matrix effect observed for this compound and other disperse dyes in a textile matrix, demonstrating the effectiveness of sample dilution as a mitigation strategy. A value of 100% indicates no matrix effect, <100% indicates suppression, and >100% indicates enhancement.
| Analyte | Matrix Effect (%) without Dilution | Matrix Effect (%) with Dilution | Reference |
| This compound | 89.9 | 97.9 | [6] |
| Disperse Red 1 | 33.1 | 90.1 | [6] |
| Disperse Brown 1 | 47.1 | 86.7 | [6] |
| Disperse Orange 11 | 94.7 | 102.5 | [6] |
Data adapted from a study on restricted chemicals in textiles, showing matrix effect improvement after dilution.[6]
Experimental Protocols
Protocol 1: Sample Cleanup with Solid-Phase Extraction (SPE)
This protocol is a general guideline for cleaning up a textile extract containing this compound. The specific sorbent and solvents should be optimized for your exact sample type.
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Cartridge Selection: Choose a reversed-phase SPE cartridge (e.g., C18 or a polymeric sorbent) suitable for retaining non-polar to moderately polar compounds like this compound.
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Conditioning: Condition the SPE cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water through the sorbent bed. Do not allow the cartridge to go dry.
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Sample Loading: Take your initial sample extract (e.g., reconstituted in 10% methanol/water) and load it onto the conditioned cartridge at a slow, steady flow rate (approx. 1-2 mL/min).
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Washing: Wash the cartridge with 5 mL of a weak organic solvent mixture (e.g., 5-10% methanol in water) to elute polar interferences while retaining this compound.
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Elution: Elute this compound from the cartridge using a small volume (e.g., 2 x 1 mL) of a strong organic solvent like acetonitrile or methanol.
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Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the initial mobile phase for LC-MS/MS analysis[11].
Protocol 2: Preparation of Matrix-Matched Calibration Standards
This protocol describes how to create a calibration curve that compensates for matrix effects.
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Obtain Blank Matrix: Source a sample that is representative of your study samples but is known to be free of this compound (e.g., an undyed textile of the same material).
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Process Blank Matrix: Perform the exact same extraction and cleanup procedure on this blank matrix as you would for your unknown samples.
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Prepare Stock Solution: Create a high-concentration stock solution of this compound in a pure solvent (e.g., methanol).
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Spike Blank Extract: Aliquot the processed blank matrix extract into a series of vials. Spike these aliquots with varying amounts of the this compound stock solution to create a series of calibration standards at different concentrations (e.g., 1, 5, 10, 50, 100 ng/mL).
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Analyze and Construct Curve: Analyze these matrix-matched standards by LC-MS/MS. Construct a calibration curve by plotting the analyte peak area against its concentration. Use this curve to quantify this compound in your unknown samples.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. shimadzu.com [shimadzu.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. an.shimadzu.com [an.shimadzu.com]
- 7. tandfonline.com [tandfonline.com]
- 8. waters.com [waters.com]
- 9. crimsonpublishers.com [crimsonpublishers.com]
- 10. azolifesciences.com [azolifesciences.com]
- 11. academic.oup.com [academic.oup.com]
Technical Support Center: Disperse Orange 149 Extraction from Polyester
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the extraction recovery of Disperse Orange 149 from polyester fibers.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective solvent for extracting this compound from polyester?
A1: Chlorobenzene is a widely cited and effective solvent for the extraction of disperse dyes, including this compound, from polyester fibers.[1][2] Studies have reported high recovery rates, ranging from 92.1% to 98.7%, using chlorobenzene-based extraction methods.[2] Other solvents such as dimethylformamide (DMF) and acetonitrile have also been used with success.[3][4]
Q2: Why is my extraction recovery of this compound lower than expected?
A2: Low recovery can be attributed to several factors, including suboptimal extraction temperature, insufficient extraction time, inadequate solvent-to-fiber ratio, or dye aggregation.[5] The crystalline structure of polyester fibers can trap dye molecules, making complete extraction challenging without appropriate conditions.[6]
Q3: Can temperature significantly impact the extraction efficiency?
A3: Yes, temperature is a critical factor. The extraction should be carried out at a temperature that facilitates the swelling of polyester fibers, allowing the solvent to penetrate and dissolve the dye molecules.[6] For chlorobenzene, extractions are often performed at its boiling point (approximately 131°C) or at slightly lower temperatures (e.g., 100°C) for longer durations.[1]
Q4: How does the physical form of the polyester sample affect extraction?
A4: The physical form, such as fiber length and fabric construction, can influence the surface area available for solvent interaction. It is recommended to use small pieces of fiber or fabric to ensure efficient penetration of the solvent.[1]
Q5: Are there any additives that can improve extraction recovery?
A5: While less common in extraction protocols compared to dyeing processes, dispersing agents can help prevent the aggregation of dye molecules in the extraction solvent, which could indirectly improve recovery.[7] However, the primary focus for improving extraction is on the selection of an appropriate solvent and optimization of physical parameters like temperature and time.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or Inconsistent Recovery | 1. Suboptimal Temperature: The temperature may be too low to effectively swell the polyester fibers and allow solvent penetration.[6] 2. Insufficient Extraction Time: The duration of the extraction may not be adequate for the complete diffusion of the dye from the fiber into the solvent. 3. Inadequate Solvent Volume: A low solvent-to-fiber ratio may lead to a saturated solution, preventing further dye extraction. 4. Poor Sample Preparation: The polyester sample may be too large or tightly woven, limiting solvent access to the dye molecules.[1] | 1. Optimize Temperature: For chlorobenzene, consider extraction at its boiling point (approx. 131°C) for a shorter duration or at 100°C for a longer period.[1] 2. Increase Extraction Time: Extend the extraction time to allow for complete dye dissolution. Monitor recovery at different time points to determine the optimal duration. 3. Increase Solvent Volume: Ensure a sufficient excess of solvent is used to maintain a high concentration gradient between the fiber and the solvent. 4. Reduce Sample Size: Cut the polyester material into smaller pieces to increase the surface area for extraction.[1] |
| Precipitation of Dye in Extract | 1. Dye Aggregation: Disperse dyes can aggregate in the solvent upon cooling, leading to precipitation.[5] 2. Solvent Evaporation: Partial evaporation of the solvent during or after extraction can lead to supersaturation and precipitation. | 1. Use of Dispersing Agents: While not standard in most protocols, a small amount of a suitable dispersing agent could be tested to maintain dye dispersion.[7] 2. Controlled Cooling and Storage: Cool the extract slowly and analyze it promptly. If storage is necessary, ensure it is in a sealed container at a stable temperature. |
| Uneven Extraction (Color Remains in Patches) | 1. Non-uniform Heating: Uneven heating of the extraction vessel can lead to localized temperature differences and inconsistent extraction. 2. Poor Agitation: Lack of proper agitation can result in poor mixing of the solvent and limited contact with the entire surface of the polyester sample.[5] | 1. Ensure Uniform Heating: Use a heating mantle or oil bath to provide consistent and uniform heating. 2. Implement Agitation: Introduce stirring or shaking during the extraction process to ensure thorough mixing and uniform contact between the solvent and the polyester. |
Experimental Protocols
Protocol 1: Chlorobenzene Extraction of this compound from Polyester
This protocol is based on a method for the determination of this compound in textiles with reported high recovery rates.[2]
1. Sample Preparation:
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Cut the polyester fabric or fibers into small pieces (e.g., 2-5 mm).
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Accurately weigh a representative amount of the sample.
2. Extraction:
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Place the weighed polyester sample into a suitable extraction vessel (e.g., a round-bottom flask with a condenser).
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Add a sufficient volume of chlorobenzene to fully immerse the sample.
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Heat the mixture to the boiling point of chlorobenzene (approximately 131°C) and maintain reflux for a specified period (e.g., 5-15 minutes).[1] Alternatively, conduct the extraction at 100°C for a longer duration (e.g., 60 minutes).[1]
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Ensure continuous stirring or occasional agitation during the extraction.
3. Post-Extraction:
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Allow the mixture to cool to room temperature.
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Carefully separate the chlorobenzene extract from the polyester fibers (e.g., by decantation or filtration).
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For quantitative analysis, the solvent can be removed (e.g., by rotary evaporation), and the dye residue can be redissolved in a suitable solvent for analysis (e.g., methanol for HPLC).[2]
Protocol 2: Dimethylformamide (DMF) Extraction
This protocol is an alternative method using a different solvent.[4]
1. Sample Preparation:
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Prepare the polyester sample as described in Protocol 1.
2. Extraction:
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Place the sample in an extraction vessel.
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Add DMF to immerse the sample.
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Heat the mixture to a temperature between 120-130°C in a silicone oil bath for 1-2 minutes with manual agitation.[1]
3. Post-Extraction:
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Cool the extract.
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Separate the DMF extract from the polyester fibers.
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The extract can then be further processed for analysis.
Quantitative Data Summary
| Solvent | Temperature (°C) | Time | Recovery Rate (%) | Reference |
| Chlorobenzene | Not specified | Not specified | 92.1 - 98.7 | [2] |
| Chlorobenzene | 100 | 60 min | Not specified | [1] |
| Chlorobenzene | 130 | 30 min | Not specified | [1] |
| Chlorobenzene | Boiling (131) | 5 min | Not specified | [1] |
| Dimethylformamide (DMF) | 120-130 | 1-2 min | Not specified | [1] |
| Acetonitrile | 60 | 60 min (with ultrasonication) | Not specified | [1] |
Visualizations
Caption: Experimental workflow for the extraction of this compound from polyester.
References
- 1. The Identification of Polyester Fibers Dyed with Disperse Dyes for Forensic Purposes [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Extraction and Analysis of Disperse Dyes from Colored Polyester Single Fibers Using Liquid Chromatography/Linear Ion Trap Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. autumnchem.com [autumnchem.com]
- 6. textilestudycenter.com [textilestudycenter.com]
- 7. textilelearner.net [textilelearner.net]
Identifying and characterizing impurities in commercial Disperse Orange 149
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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial Disperse Orange 149.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a synthetic azo dye known for its brilliant yellow-orange color.[1][2] It is primarily used in the textile industry for dyeing polyester fibers.[3] Due to its good fastness properties, including resistance to light, washing, and heat, it is a popular choice for various textile applications.[1]
Q2: What are the potential impurities in commercial this compound?
Commercial-grade this compound can contain several types of impurities, which may include:
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Starting materials and intermediates: Unreacted precursors from the synthesis process.
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By-products: Compounds formed from side reactions during manufacturing.
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Isomers: Structural isomers of the dye molecule.
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Degradation products: Compounds formed from the breakdown of the dye over time or due to exposure to light or heat.
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Inorganic salts: Residual salts from the synthesis and purification processes.
Q3: Why is it important to identify and characterize impurities in this compound?
The presence of impurities can significantly impact the quality and performance of the dye. For drug development professionals, where dyes may be used as markers or in formulations, understanding the impurity profile is critical for safety and regulatory compliance. Impurities can affect the color shade, fastness properties, and potentially introduce toxicity.
Q4: What analytical techniques are most suitable for analyzing this compound and its impurities?
High-Performance Liquid Chromatography (HPLC) coupled with a photodiode array (PDA) detector is a widely used and effective method for separating and quantifying this compound and its organic impurities.[3][4] For structural elucidation and confirmation of impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred technique.[4][5][6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Unexpected peaks in HPLC chromatogram. | Presence of impurities in the dye sample. Contamination from solvent, glassware, or sample preparation steps. Column degradation. | Prepare a fresh sample and mobile phase. Run a blank injection to check for system contamination. Use a new or thoroughly cleaned HPLC column. |
| Poor peak shape or resolution. | Inappropriate mobile phase composition or gradient. Column overloading. Column deterioration. | Optimize the mobile phase composition and gradient program. Inject a smaller sample volume or a more dilute sample. Replace the HPLC column. |
| Inconsistent retention times. | Fluctuations in column temperature. Changes in mobile phase composition. Air bubbles in the pump or detector. | Use a column oven to maintain a constant temperature. Prepare fresh mobile phase and degas it thoroughly. Purge the HPLC pump to remove air bubbles. |
| Difficulty in identifying unknown impurity peaks. | Lack of reference standards for potential impurities. Insufficient data from a single analytical technique. | Utilize LC-MS or LC-MS/MS to obtain mass spectral data for the unknown peaks.[5][7] This will provide molecular weight and fragmentation information to help in structure elucidation. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling
This protocol provides a general method for the analysis of this compound. Optimization may be required based on the specific instrument and sample.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start with 30% B, increase to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | PDA detector at 450 nm |
Sample Preparation
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Accurately weigh approximately 10 mg of the commercial this compound sample.
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Dissolve the sample in 10 mL of a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water.
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Sonicate the solution for 10 minutes to ensure complete dissolution.
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Filter the solution through a 0.45 µm syringe filter before injecting it into the HPLC system.
Data Presentation
Table 1: Hypothetical Impurity Profile of Commercial this compound by HPLC-PDA
| Peak No. | Retention Time (min) | Area (%) | Possible Identity |
| 1 | 3.5 | 1.2 | Unreacted starting material |
| 2 | 5.8 | 0.8 | Synthesis by-product |
| 3 | 10.2 | 97.5 | This compound |
| 4 | 12.1 | 0.5 | Isomeric impurity |
Visualization
Experimental Workflow for Impurity Analysis
The following diagram illustrates the logical workflow for the identification and characterization of impurities in a commercial sample of this compound.
References
- 1. Cas 151126-94-2,this compound | lookchem [lookchem.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. The Identification of Polyester Fibers Dyed with Disperse Dyes for Forensic Purposes [mdpi.com]
- 4. lcms.cz [lcms.cz]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
Troubleshooting peak tailing or fronting for Disperse Orange 149 in chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common chromatographic issues, specifically peak tailing and fronting, encountered during the analysis of Disperse Orange 149.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing for this compound in reversed-phase HPLC?
A1: Peak tailing for azo dyes like this compound in reversed-phase high-performance liquid chromatography (HPLC) is often attributed to several factors. The primary cause is typically secondary interactions between the analyte and the stationary phase.[1] Compounds with basic functional groups, such as the nitrogen atoms in the azo linkages and the pyridine ring of this compound, can interact with residual acidic silanol groups on the surface of silica-based columns.[2] This secondary retention mechanism leads to a non-ideal peak shape where the latter half of the peak is broader than the front half.[1] Additionally, an unoptimized mobile phase pH can exacerbate these interactions.[2]
Q2: How can I prevent peak fronting when analyzing this compound?
A2: Peak fronting, where the first half of the peak is broader than the second, is most commonly caused by column overload.[3][4] This can occur if the sample concentration is too high or the injection volume is too large, saturating the stationary phase at the column inlet.[4] To mitigate this, reducing the sample concentration or the injection volume is the most straightforward solution.[3] Another potential cause is a mismatch between the sample solvent and the mobile phase.[5] If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to peak distortion.[5] Whenever possible, dissolving the sample in the initial mobile phase is recommended to ensure good peak shape.
Q3: What type of HPLC column is recommended for the analysis of this compound?
A3: For the analysis of basic compounds like many azo dyes, modern, high-purity "Type B" silica columns with low residual silanol activity are highly recommended.[2] Furthermore, end-capped columns, where the residual silanol groups are chemically deactivated, will provide significantly improved peak shapes.[1] A C18 column is a common and suitable choice for the reversed-phase separation of this compound.
Q4: Can the mobile phase composition be optimized to improve the peak shape of this compound?
A4: Yes, optimizing the mobile phase is a critical step in achieving symmetrical peaks. For basic azo compounds, adjusting the mobile phase pH to a lower value (e.g., pH < 3) can help to suppress the ionization of residual silanol groups on the stationary phase, thereby reducing secondary interactions.[2] The use of a buffer with adequate capacity (typically >10 mM) is also important to maintain a stable pH.[2] Additionally, additives like triethylamine (TEA) can be added to the mobile phase to act as a competing base and mask the silanol groups.[2]
Troubleshooting Guides
Guide 1: Troubleshooting Peak Tailing
This guide provides a systematic approach to diagnosing and resolving peak tailing issues for this compound.
Troubleshooting Workflow for Peak Tailing
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Cas 151126-94-2,this compound | lookchem [lookchem.com]
- 3. DISPERSE ORANGE 1 | 2581-69-3 [chemicalbook.com]
- 4. Show how the substituents containing the azo group (N=N) can faci... | Study Prep in Pearson+ [pearson.com]
- 5. This compound | CAS 85136-74-9 | LGC Standards [lgcstandards.com]
Technical Support Center: Enhancing Signal-to-Noise for Trace Detection of Disperse Orange 149
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the trace detection of Disperse Orange 149. The following sections detail experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) for three common analytical techniques: Surface-Enhanced Raman Spectroscopy (SERS), Fluorescence Spectroscopy, and Electrochemical Methods.
Quantitative Data Summary
For a comparative overview of the detection capabilities of various methods for this compound and similar azo dyes, the following table summarizes key quantitative data.
| Analytical Method | Analyte | Limit of Detection (LOD) | Enhancement Factor (EF) | Key Remarks |
| LC-MS/MS | This compound | 1.0 µg/kg[1] | Not Applicable | Highly sensitive and specific, but requires extensive sample preparation.[1] |
| HPLC-DAD | This compound | 1.0 mg/kg[1] | Not Applicable | Less sensitive than LC-MS/MS.[1] |
| SERS | Azo Dyes (general) | Down to 10⁻¹⁰ M | 10⁶ - 10¹⁴ | Highly sensitive, but can be affected by substrate variability. |
| Fluorescence Spectroscopy | Disperse Orange 3 | Qualitative | Not Applicable | Demonstrates fluorescence at 532 nm when excited at 440 nm.[2] |
| Electrochemical Sensing | Azo Dyes (general) | Nanomolar (nM) range | Not Applicable | Offers high sensitivity and potential for miniaturization. |
I. Surface-Enhanced Raman Spectroscopy (SERS)
SERS is a powerful technique for the trace detection of molecules, offering significant signal enhancement. However, achieving reproducible and high-quality data can be challenging.
Experimental Workflow for SERS Detection
References
Minimizing degradation of Disperse Orange 149 during sample extraction
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the degradation of Disperse Orange 149 during sample extraction and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during sample extraction?
A1: The stability of this compound, an azo dye, can be influenced by several factors during extraction. These include:
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Solvent Choice: The polarity and chemical nature of the solvent can affect the stability of the dye.
-
Temperature: Elevated temperatures can accelerate the degradation of the dye.[1]
-
pH: Both acidic and alkaline conditions can potentially lead to the degradation of the dye structure.
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Light Exposure: Like many organic dyes, this compound may be susceptible to photodegradation upon exposure to light.
Q2: Which solvents are recommended for the extraction of this compound?
A2: A documented successful extraction method for this compound from textile fibers involves the use of chlorobenzene for the initial extraction, followed by dissolution of the dried extract in methanol.[2] For analytical purposes, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), a mobile phase containing acetonitrile and a small percentage of formic or phosphoric acid has been used, suggesting good stability of the dye in these conditions.[2]
Q3: How does temperature affect the stability of this compound?
A3: Generally, higher temperatures can lead to the thermal degradation of azo dyes.[1] It is advisable to conduct extractions at room temperature or below, if possible, to minimize the risk of degradation. If heating is necessary to improve extraction efficiency, it is crucial to optimize the temperature and duration to find a balance between recovery and stability.
Q4: What is the optimal pH range for extracting and handling this compound?
A4: While specific data for this compound is limited, the stability of azo dyes can be pH-dependent. It is generally recommended to maintain a neutral or slightly acidic pH during extraction unless otherwise specified in a validated protocol. A mobile phase containing 0.1% formic or phosphoric acid has been used for LC-MS/MS analysis, indicating stability in mildly acidic conditions.[2] It is crucial to avoid strongly acidic or alkaline conditions, which can catalyze the degradation of the azo linkage.
Q5: How can I prevent photodegradation of this compound during my experiments?
A5: To minimize photodegradation, it is recommended to work in a low-light environment or use amber-colored glassware for sample collection, extraction, and storage. Protect samples from direct sunlight or strong artificial light sources throughout the experimental workflow.
Troubleshooting Guides
This section addresses specific issues you may encounter during the extraction and analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low recovery of this compound | Incomplete extraction from the sample matrix. | - Ensure the sample is finely ground or has a large surface area for efficient solvent contact.- Increase the extraction time or perform multiple extraction cycles.- Consider using an alternative solvent with higher solubility for this compound. A study has shown effective extraction from textiles using chlorobenzene.[2] |
| Degradation of the dye during extraction. | - Lower the extraction temperature.- Protect the sample from light by using amber vials or covering the glassware with aluminum foil.- Ensure the pH of the extraction solvent is near neutral or slightly acidic. | |
| Inconsistent analytical results (e.g., varying peak areas in HPLC) | Degradation of the dye in the extracted solution. | - Analyze the samples as soon as possible after extraction.- Store extracts at low temperatures (e.g., 4°C) and in the dark.- Use a mobile phase that ensures the stability of the dye; for example, acetonitrile with a small amount of formic or phosphoric acid has been shown to be suitable.[2] |
| Incomplete dissolution of the extracted dye. | - After evaporating the initial extraction solvent, ensure the residue is fully dissolved in the reconstitution solvent (e.g., methanol) by vortexing or brief sonication.[2] | |
| Appearance of unexpected peaks in the chromatogram | Presence of degradation products. | - Review the extraction and storage conditions to identify potential causes of degradation (e.g., high temperature, light exposure, extreme pH).- Use a milder extraction method if possible.- Compare the chromatogram with a freshly prepared standard solution of this compound to identify potential degradation peaks. |
| Co-extraction of interfering compounds from the matrix. | - Optimize the sample preparation procedure to remove interfering substances. This may involve a solid-phase extraction (SPE) cleanup step.- Adjust the chromatographic conditions (e.g., gradient, column chemistry) to improve the resolution between the analyte and interfering peaks. |
Experimental Protocols
Protocol 1: Extraction of this compound from Textile Fibers for LC-MS/MS Analysis
This protocol is based on a published method for the determination of this compound in textiles.[2]
1. Sample Preparation:
- Cut the textile sample into small pieces (approximately 1-2 mm).
- Accurately weigh about 1 gram of the cut sample into an extraction vessel.
2. Extraction:
- Add a sufficient volume of chlorobenzene to the sample to ensure complete immersion.
- Extract the sample using a suitable method (e.g., sonication for 30 minutes at room temperature).
- Separate the solvent from the textile material by filtration or centrifugation.
3. Solvent Evaporation and Reconstitution:
- Evaporate the chlorobenzene extract to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
- Dissolve the residue in a known volume of methanol (e.g., 1 mL).
- Vortex the solution to ensure complete dissolution.
4. Analysis by LC-MS/MS:
- Filter the methanolic solution through a 0.22 µm syringe filter before injection into the LC-MS/MS system.
- Chromatographic Conditions:
- Column: A suitable C18 reversed-phase column.
- Mobile Phase: A gradient of 0.1% formic acid or phosphoric acid in water and acetonitrile.[2]
- Flow Rate: As per column manufacturer's recommendation.
- Injection Volume: 5-10 µL.
- Mass Spectrometric Conditions:
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Quantification Transition: m/z 459/399.[2]
Visualizations
Diagram 1: Key Factors Influencing this compound Degradation
Caption: Factors contributing to the degradation of this compound.
Diagram 2: General Workflow for Minimizing Degradation During Extraction
Caption: Recommended workflow to minimize degradation of this compound.
References
Technical Support Center: Optimization of Dyeing Process Parameters for Disperse Orange 149
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dyeing process parameters for Disperse Orange 149.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the experimental process of dyeing with this compound.
Q1: Why is the final shade of the dyed fabric uneven or streaky?
A1: Uneven dyeing can result from several factors:
-
Improper Dye Dispersion: this compound, like other disperse dyes, has low water solubility. Inadequate dispersion can lead to dye particle agglomeration, causing spotting and uneven color. Ensure the dye is thoroughly dispersed using a suitable dispersing agent before adding it to the dyebath.
-
Incorrect pH: The stability and exhaustion of this compound are highly dependent on the pH of the dyebath. The optimal pH range for disperse dyeing is typically weakly acidic, between 4.5 and 5.5. A pH outside this range can affect the dye's stability and lead to inconsistent shades.
-
Rapid Temperature Rise: Increasing the dyeing temperature too quickly can cause the dye to rush onto the fabric surface, resulting in poor leveling. A controlled heating rate is crucial for even dye uptake.
-
Poor Liquor Circulation: Inadequate circulation of the dyebath can lead to localized areas of high dye concentration, causing streaks and patchiness. Ensure proper agitation and circulation of the dye liquor throughout the process.
Q2: What causes poor color fastness (e.g., to washing, rubbing, or light)?
A2: Poor fastness properties are often indicative of incomplete dye fixation or surface-level dyeing. Key causes include:
-
Insufficient Dyeing Temperature or Time: Disperse dyes require high temperatures (typically around 130°C for polyester) to penetrate the fiber structure effectively. If the temperature is too low or the dyeing time is too short, the dye may not be properly fixed within the fibers, leading to poor wash and rubbing fastness.
-
Presence of Oligomers: Polyester fibers can release low molecular weight oligomers during high-temperature dyeing, which can deposit on the fabric surface and trap dye particles. This can lead to poor rubbing fastness. A reduction clearing process after dyeing is essential to remove these surface contaminants.
-
Improper After-treatment: A thorough washing and reduction clearing process after dyeing is critical to remove any unfixed dye from the fabric surface. Skipping or improperly performing this step will result in poor fastness properties.
Q3: Why is the color yield (K/S value) lower than expected?
A3: A low color yield can be attributed to several factors in the dyeing process:
-
Suboptimal pH: As mentioned, the pH of the dyebath significantly influences dye exhaustion. A pH outside the optimal 4.5-5.5 range can lead to lower dye uptake by the fiber.
-
Incorrect Dyeing Temperature: The solubility and diffusion of this compound into the polyester fiber are temperature-dependent. A temperature that is too low will result in a lower dyeing rate and, consequently, a lower color yield.
-
Dye Agglomeration: If the dye is not properly dispersed, the agglomerated particles will be too large to penetrate the fiber, leading to a weaker shade.
-
Presence of Contaminants: Impurities in the water or on the fabric can interfere with the dyeing process and reduce dye uptake.
Q4: How can I prevent dye precipitation in the dyebath?
A4: Dye precipitation can be a significant issue with disperse dyes. To prevent this:
-
Use a High-Quality Dispersing Agent: A suitable dispersing agent is crucial to keep the dye particles suspended in the dyebath, especially at high temperatures.
-
Control the pH: Maintaining the dyebath within the optimal pH range of 4.5-5.5 is essential for dye stability.
-
Ensure Proper Dissolution: Prepare a stock solution of the dye by pasting it with a small amount of water and dispersing agent before adding it to the main dyebath.
-
Avoid Excessive Hardness in Water: High concentrations of calcium and magnesium ions in the water can lead to dye agglomeration and precipitation. The use of a sequestering agent may be necessary if using hard water.
Data Presentation
Table 1: Optimized Dyeing Process Parameters for this compound on Polyester Fabric
| Parameter | Optimized Value |
| Dye Concentration (% o.w.f.) | 1.0 - 3.0 |
| Liquor Ratio | 1:10 - 1:20 |
| pH | 4.5 - 5.5 (adjusted with acetic acid) |
| Dispersing Agent (g/L) | 1.0 - 2.0 |
| Dyeing Temperature (°C) | 130 |
| Dyeing Time (minutes) | 45 - 60 |
| Reduction Clearing | Sodium Hydrosulfite (2 g/L), Sodium Hydroxide (2 g/L) at 80°C for 20 minutes |
Table 2: Fastness Properties of this compound
| Fastness Test | ISO Standard | Rating |
| Ironing Fastness | ISO 105-X11 | 5[1] |
| Light Fastness | ISO 105-B02 | 6-7[1] |
| Perspiration Fastness (Fading) | ISO 105-E04 | 5[1] |
| Perspiration Fastness (Staining) | ISO 105-E04 | 5[1] |
| Washing Fastness (Staining) | ISO 105-C06 | 4-5[1] |
Experimental Protocols
1. Standard Exhaust Dyeing of Polyester with this compound
This protocol describes a standard high-temperature exhaust dyeing method for polyester fabric.
-
Materials and Reagents:
-
Polyester fabric
-
This compound
-
Anionic dispersing agent
-
Acetic acid (to adjust pH)
-
Sodium hydrosulfite
-
Sodium hydroxide
-
Deionized water
-
-
Procedure:
-
Prepare the polyester fabric by scouring to remove any impurities.
-
Set the dyebath with the required amount of deionized water and a liquor ratio of 1:15.
-
Add the dispersing agent (1.5 g/L) to the dyebath.
-
Adjust the pH of the dyebath to 5.0 using acetic acid.
-
Prepare a stock dispersion of this compound (e.g., 2% on the weight of the fabric) by pasting the dye with a small amount of water and dispersing agent. Add this to the dyebath.
-
Introduce the polyester fabric into the dyebath at room temperature.
-
Raise the temperature of the dyebath to 130°C at a rate of 2°C/minute.
-
Hold the temperature at 130°C for 60 minutes, ensuring continuous agitation.
-
Cool the dyebath down to 80°C.
-
Drain the dyebath and rinse the fabric with hot water.
-
Perform reduction clearing by treating the fabric in a fresh bath containing sodium hydrosulfite (2 g/L) and sodium hydroxide (2 g/L) at 80°C for 20 minutes.
-
Rinse the fabric thoroughly with hot and then cold water.
-
Dry the dyed fabric.
-
2. Spectrophotometric Analysis of Dyebath Exhaustion
This protocol outlines the measurement of dye concentration in the dyebath to determine the percentage of dye exhaustion.
-
Apparatus:
-
UV-Vis Spectrophotometer
-
-
Procedure:
-
Calibrate the spectrophotometer.
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) for this compound to create a calibration curve.
-
Before starting the dyeing process, take an initial sample from the dyebath and measure its absorbance.
-
At the end of the dyeing process, take a final sample from the dyebath, cool it to room temperature, and measure its absorbance.
-
Using the calibration curve, determine the initial and final concentrations of the dye in the dyebath.
-
Calculate the percentage of dyebath exhaustion using the following formula:
-
Exhaustion (%) = [(Initial Concentration - Final Concentration) / Initial Concentration] x 100
-
-
Mandatory Visualization
Caption: Workflow for the exhaust dyeing of polyester with this compound.
Caption: Key parameters influencing the efficiency of the dyeing process.
References
Technical Support Center: Refining Patch Testing Protocols for Disperse Orange 149
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining patch testing protocols for Disperse Orange 149 and avoiding false-positive results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern for skin sensitization?
This compound is a synthetic azo dye used in the textile industry for its brilliant yellow-orange color and excellent fastness properties.[1][2] Like other disperse dyes, it has been identified as a potential contact allergen, leading to skin sensitization and allergic contact dermatitis in susceptible individuals.[3][4] Concerns arise from its potential to cause allergic reactions upon skin contact with dyed textiles.
Q2: What is a false-positive reaction in patch testing?
A false-positive reaction is a positive patch test result that occurs in the absence of a true allergic sensitization to the tested substance.[5][6] This can be caused by various factors such as irritation, high allergen concentration, or impurities in the test material.[5] It is crucial to differentiate true allergic reactions from false positives to ensure accurate diagnosis and avoid unnecessary allergen avoidance.
Q3: What are the common causes of false-positive reactions in patch testing with textile dyes like this compound?
Several factors can contribute to false-positive reactions during patch testing with disperse dyes:
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Irritant Reactions: The dye concentration may be too high, causing direct skin irritation that mimics an allergic reaction.[5][7] Disperse dyes, due to their chemical nature, can sometimes be irritants.
-
Impurities: The this compound sample used for testing may contain impurities that are themselves irritants or allergens.[5][8]
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"Angry Back" or Excited Skin Syndrome: A strong positive reaction to one substance on the back can lead to a state of hyper-reactivity, causing surrounding patch tests to become falsely positive.[9]
-
Improper Reading Time: A reaction that is positive at the 48-hour reading but fades by the 96-hour reading may be an irritant reaction rather than a true allergic one.[10]
-
Pressure Effects: Uneven pressure from the patch test chamber can sometimes cause localized redness that is mistaken for a positive reaction.
Q4: Are there any known cross-reactions with this compound?
While specific cross-reactivity data for this compound is limited in the provided search results, it is known that cross-reactivity can occur between different disperse azo dyes.[11] For instance, simultaneous reactions between para-phenylenediamine (PPD) and other disperse dyes like Disperse Orange 3 have been reported.[12][13] It is hypothesized that the metabolism of azo dyes by skin bacteria can form sensitizing aromatic amines.[14][15] Therefore, a reaction to this compound could potentially be influenced by sensitization to other related compounds.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting potential false-positive results when patch testing with this compound.
Issue: A positive patch test reaction to this compound is observed, but the clinical relevance is uncertain.
Troubleshooting Steps:
-
Evaluate the Reaction Morphology:
-
True Allergic Reaction: Typically presents as a well-defined area of erythema, papules, and possibly vesicles that extends beyond the borders of the patch test chamber. Itching is a common symptom.
-
Irritant Reaction: Often sharply demarcated, with a glazed, wrinkled, or "soap-like" appearance. It may be more painful or burning than itchy. Follicular pustules can also indicate an irritant reaction.[6]
-
-
Review the Reading Times:
-
A reaction that is strong at the Day 2 (48-hour) reading but significantly diminishes or disappears by the Day 4 (96-hour) reading is more likely to be an irritant reaction.[10] True allergic reactions typically persist or intensify at the Day 4 reading.
-
-
Consider the Allergen Concentration:
-
If a standard concentration is not available or if irritation is suspected, performing a serial dilution patch test can be informative. A true allergy will often show a dose-response, with reactions at lower concentrations, whereas irritant reactions may only appear at higher concentrations.[7]
-
-
Assess for "Angry Back" Syndrome:
-
If there are multiple strong positive reactions on the same test panel, the possibility of an "angry back" reaction should be considered.[9] In such cases, re-testing with the suspicious allergens on a different, non-reactive skin site at a later time may be necessary.
-
-
Investigate Potential Impurities:
-
Ensure the this compound used for testing is of high purity. If possible, obtain a sample from a different supplier to rule out batch-specific impurities. Studies have shown that commercial dye preparations can contain sensitizing impurities.[8]
-
Experimental Protocols
Standard Patch Testing Protocol for this compound
This protocol is a general guideline and should be adapted based on the specific research question and institutional protocols.
Materials:
-
This compound (high purity)
-
Vehicle (e.g., petrolatum)
-
Patch test chambers (e.g., Finn Chambers® on Scanpor® tape)
-
Positive control (e.g., Nickel sulfate 5% in petrolatum)
-
Negative control (vehicle alone)
-
Surgical marker
-
Ruler
Procedure:
-
Preparation of Test Substance: Prepare a 1.0% concentration of this compound in petrolatum. Ensure homogenous mixing. Note: The optimal non-irritating concentration for this compound may need to be determined through preliminary studies.
-
Patient Preparation: The test area, typically the upper back, should be clean, dry, and free of any skin lesions or inflammation.[10]
-
Application of Patches:
-
Apply a small amount of the prepared this compound mixture onto the patch test chamber.
-
Apply the positive and negative controls to separate chambers.
-
Carefully apply the patch test strips to the patient's back, ensuring good adhesion.
-
Mark the location of the test strips with a surgical marker.[16]
-
-
Incubation: The patches should remain in place for 48 hours.[10] The patient should be instructed to avoid getting the test area wet.
-
Reading of Results:
-
First Reading (Day 2 / 48 hours): Remove the patches and allow the skin to settle for 30-60 minutes. Read the results according to the International Contact Dermatitis Research Group (ICDRG) scoring system.
-
Second Reading (Day 4 / 96 hours): A second reading is crucial to differentiate between allergic and irritant reactions.[10]
-
Optional Third Reading (Day 7): A later reading may be beneficial as some allergic reactions can be delayed.[10]
-
Data Presentation
Table 1: Patch Test Reading and Interpretation
| ICDRG Score | Description of Reaction | Interpretation |
| - | Negative reaction | No allergy |
| ?+ | Doubtful reaction; faint macular erythema only | Uncertain |
| + | Weak positive reaction; erythema, infiltration, possibly papules | Allergic reaction |
| ++ | Strong positive reaction; erythema, infiltration, papules, vesicles | Allergic reaction |
| +++ | Extreme positive reaction; intense erythema, infiltration, coalescing vesicles, bullae | Allergic reaction |
| IR | Irritant reaction of different types | Non-allergic |
Visualizations
Caption: Experimental Workflow for this compound Patch Testing.
Caption: Troubleshooting Logic for a Positive this compound Patch Test.
References
- 1. Cas 151126-94-2,this compound | lookchem [lookchem.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. Contact allergy from disperse dyes in textiles: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. afirm-group.com [afirm-group.com]
- 5. [The "false-positive" patch test reaction] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Patch tests - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 8. Textile dyes Disperse Orange 1 and Yellow 3 contain more than one allergen as shown by patch testing with thin-layer chromatograms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dermnetnz.org [dermnetnz.org]
- 10. bdng.org.uk [bdng.org.uk]
- 11. Sensitizing capacity of Disperse Orange 1 and its potential metabolites from azo reduction and their cross-reactivity pattern - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. High frequency of simultaneous sensitivity to Disperse Orange 3 in patients with positive patch tests to para-phenylenediamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Patch testing with the textile dyes Disperse Orange 1 and Disperse Yellow 3 and some of their potential metabolites, and simultaneous reactions to para-amino compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Patch testing with the textile dyes Disperse Orange 1 and Disperse Yellow 3 and some of their potential metabolites, and simultaneous reactions to para‐amino compounds | Semantic Scholar [semanticscholar.org]
- 16. Various techniques for marking patch test sites - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
Validation & Comparative
Comparative Guide to Analytical Method Validation for Disperse Orange 149 in Textiles
This guide provides a comparative overview of analytical methodologies for the detection and quantification of Disperse Orange 149 in textile materials. It is intended for researchers, scientists, and quality control professionals in the textile and chemical safety industries. The guide details two primary approaches: the direct analysis of the intact dye molecule and the indirect analysis of its constituent aromatic amines after chemical reduction, reflecting industry-standard practices.
Introduction to this compound
This compound is a monoazo disperse dye used for coloring synthetic fibers, particularly polyester. As an azo dye, it possesses the characteristic nitrogen-nitrogen double bond (-N=N-). Concerns over the safety of some azo dyes stem from their potential to undergo reductive cleavage of this azo bond, which can release potentially carcinogenic aromatic amines. Consequently, robust and validated analytical methods are crucial for regulatory compliance and consumer safety.
Method Comparison: Direct vs. Indirect Analysis
Two principal strategies are employed for the analysis of this compound in textiles:
-
Direct Analysis (Intact Dye): This approach involves extracting the complete this compound molecule from the textile matrix and quantifying it directly. High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or tandem Mass Spectrometry (LC-MS/MS) are the techniques of choice for this purpose. This method confirms the presence of the specific dye itself.
-
Indirect Analysis (Aromatic Amine): This is the standard regulatory approach, outlined in methods like EN ISO 14362-1:2017.[1][2][3] It does not detect the parent dye. Instead, it uses a strong reducing agent (sodium dithionite) to chemically break the azo bond and release the constituent aromatic amines. These amines are then extracted and analyzed, typically by Gas Chromatography-Mass Spectrometry (GC-MS). This method targets the regulated, potentially hazardous breakdown products. For this compound, one of the cleavage products would be aniline.
Quantitative Performance Data
The following table summarizes the performance validation parameters for the direct analysis of this compound and the indirect analysis of its potential cleavage products.
| Parameter | Method | Analyte | Performance |
| Limit of Detection (LOD) | HPLC-DAD | This compound | 1.0 mg/kg[4] |
| LC-MS/MS | This compound | 1.0 µg/kg[4] | |
| GC-MS | Aromatic Amines | 0.1 - 3.0 mg/kg | |
| Linearity (r) | HPLC-DAD | This compound | > 0.995 (0.5 - 250 mg/L)[4] |
| LC-MS/MS | This compound | > 0.995 (0.5 - 200 µg/L)[4] | |
| GC-MS | 4-Aminoazobenzene | Linear (1.0 - 150.0 mg/L) | |
| Recovery | HPLC-DAD / LC-MS/MS | This compound | 92.1% - 98.7%[4] |
| GC-MS | Aromatic Amines | > 70% | |
| Precision (RSD) | HPLC-DAD / LC-MS/MS | This compound | < 8.0%[4] |
| GC-MS | Aromatic Amines | < 10% |
Experimental Protocols
Method 1: Direct Analysis via HPLC-DAD / LC-MS/MS
This protocol is based on the direct extraction and quantification of the intact this compound dye.[4]
1. Sample Preparation and Extraction:
- Cut a representative textile sample (approx. 1g) into small pieces.
- Place the sample into an extraction vessel.
- Add a suitable solvent such as chlorobenzene to completely immerse the textile.
- Perform solvent extraction using an appropriate method (e.g., ultrasonic bath or Soxhlet). For textiles dyed with disperse dyes, xylene is also a commonly used extraction solvent.[1][3]
- After extraction, remove the solvent completely using a rotary evaporator.
- Re-dissolve the dried extract in a known volume of methanol or mobile phase for analysis.
2. Instrumental Analysis (HPLC-DAD):
- Chromatographic Column: C18 reversed-phase column.
- Mobile Phase: A gradient of acetonitrile and 0.1% phosphoric acid solution.
- Flow Rate: Typically 1.0 mL/min.
- Detection: Diode-Array Detector (DAD) set to the maximum absorbance wavelength of this compound (approx. 420 nm).[4]
- Quantification: Based on a calibration curve prepared from certified standards of this compound.
Method 2: Indirect Analysis via GC-MS (Based on EN ISO 14362-1:2017)
This protocol outlines the standard procedure for detecting regulated aromatic amines resulting from the reductive cleavage of azo dyes.
1. Dye Extraction (for Disperse Dyes):
- Weigh 1.0 g of the textile sample, cut into small pieces.
- Place the sample in a flask and add 10 mL of xylene.[1][3]
- Heat the mixture in a sealed vessel at a suitable temperature (e.g., 100-120°C) for a defined period to extract the disperse dye.
- Cool the vessel and transfer the xylene extract to a new flask for the reduction step.
2. Reductive Cleavage:
- Prepare a citrate buffer solution (pH 6.0) and heat it to 70°C.
- Add the xylene extract to the pre-heated buffer solution.
- Add a freshly prepared aqueous solution of sodium dithionite (Na₂S₂O₄) to the mixture. This initiates the cleavage of the azo bond.
- Maintain the reaction at 70°C for 30 minutes with occasional shaking.
3. Amine Extraction and Concentration:
- Cool the reaction mixture to room temperature.
- Perform a liquid-liquid extraction using a suitable organic solvent like tert-butyl methyl ether (MTBE).
- Separate the organic phase, which now contains the aromatic amines.
- Concentrate the extract to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.
4. Instrumental Analysis (GC-MS):
- GC Column: A mid-polarity column such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS).
- Injector: Splitless mode, 250°C.
- Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
- Oven Program: Start at 50°C, ramp to 300°C.
- MS Detector: Electron Ionization (EI) mode.
- Acquisition: Scan mode for identification and Selected Ion Monitoring (SIM) mode for quantification of target amines.
Method Workflow and Logic Diagrams
References
A Head-to-Head Battle: HPLC-UV vs. LC-MS/MS for the Quantification of Disperse Orange 149
A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal analytical method for the quantification of the azo dye, Disperse Orange 149.
In the realm of analytical chemistry, the choice of method can significantly impact the accuracy, sensitivity, and efficiency of quantifying target analytes. This is particularly true for compounds like this compound, a synthetic azo dye used in the textile industry, where precise measurement is crucial for quality control and safety assessment. This guide provides an in-depth comparison of two common analytical techniques for this purpose: High-Performance Liquid Chromatography with Ultraviolet-Visible Spectroscopy (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Executive Summary
Both HPLC-UV and LC-MS/MS are powerful techniques for the quantification of this compound, but they offer distinct advantages and are suited for different analytical needs. HPLC-UV is a robust, cost-effective, and widely available method that provides reliable quantification at parts-per-million (ppm) levels. In contrast, LC-MS/MS offers unparalleled sensitivity and selectivity, enabling detection and quantification at parts-per-billion (ppb) levels, making it the gold standard for trace-level analysis and confirmatory studies. The choice between the two ultimately depends on the specific requirements of the analysis, including the required sensitivity, sample matrix complexity, and budget constraints.
Quantitative Performance Comparison
The performance of HPLC-UV and LC-MS/MS for the quantification of this compound has been evaluated and key quantitative data are summarized in the table below.
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity (r) | >0.995 | >0.998 |
| Limit of Detection (LOD) | 1.0 mg/kg | 1.0 µg/kg |
| Limit of Quantification (LOQ) | Not explicitly stated, but higher than LC-MS/MS | 0.06 - 4.09 ng/mL (in solution) |
| Recovery Rate | 92.1% - 98.7% | 89.9% - 97.9% |
| Relative Standard Deviation (RSD) | < 8.0% | < 8.0% |
Data compiled from a study comparing the two methods for the analysis of this compound in textiles.[1]
Experimental Workflows
The general experimental workflow for the analysis of this compound in a textile matrix using either HPLC-UV or LC-MS/MS involves sample preparation followed by instrumental analysis.
Detailed Experimental Protocols
Below are detailed protocols for the quantification of this compound using both HPLC-UV and LC-MS/MS, based on established methods.[1]
Sample Preparation (for Textile Samples)
-
Extraction: Disperse dyes are extracted from textile fibers using chlorobenzene.
-
Solvent Removal: The chlorobenzene is removed from the extract.
-
Reconstitution: The dried extract is dissolved in methanol for analysis.
HPLC-UV Method
-
Instrumentation: A standard High-Performance Liquid Chromatography system equipped with a UV-Visible or Diode Array Detector (DAD).
-
Column: A reversed-phase column, such as a C18 column, is suitable for the separation.
-
Mobile Phase: A gradient of acetonitrile and 0.1% phosphoric acid in water is used.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Injection Volume: A standard injection volume of 10-20 µL can be used.
-
Detection: The UV detector is set to a wavelength of 420 nm for the quantification of this compound.[1]
LC-MS/MS Method
-
Instrumentation: A Liquid Chromatography system coupled to a triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A high-efficiency reversed-phase column, such as a Kinetex C18 (100 x 2.1 mm, 1.7 µm), is recommended.
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid, is commonly used.
-
Flow Rate: A flow rate of 0.3 mL/min is appropriate for the specified column dimensions.
-
Injection Volume: A smaller injection volume, typically 1-5 µL, is used.
-
Mass Spectrometer Settings:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Quantification Transition: The multiple reaction monitoring (MRM) transition for this compound is m/z 459 -> 399.[1]
-
Interface Temperature: Approximately 400°C.
-
Nebulizing Gas Flow: Around 3.0 L/min.
-
Drying Gas Flow: Around 5.0 L/min.
-
Method Comparison: A Deeper Dive
The fundamental differences between HPLC-UV and LC-MS/MS lie in their detection principles, which directly translates to their performance characteristics.
Conclusion
-
For routine quality control and analysis of samples where the concentration of this compound is expected to be relatively high (ppm range), HPLC-UV offers a reliable and economical solution. Its robustness and ease of use make it a workhorse in many analytical laboratories.
-
For applications demanding the highest sensitivity and selectivity, such as trace-level detection in complex matrices, regulatory compliance testing, or confirmatory analysis, LC-MS/MS is the unequivocal choice. Its ability to provide structural information through fragmentation patterns offers an unparalleled level of confidence in the analytical results.
By carefully considering the factors outlined in this guide, researchers and scientists can confidently select the most appropriate method for their specific needs in the quantification of this compound.
References
Lack of Direct Cross-Reactivity Data for Disperse Orange 149 Necessitates Structural Analogue Comparison
Absence of specific experimental data on the cross-reactivity of the azo dye Disperse Orange 149 presents a significant challenge for researchers and clinicians. However, by examining the chemical structure of this compound and comparing it to structurally similar disperse dyes with known cross-reactivity profiles, potential allergenic risks can be inferred. This guide provides a comparative analysis based on available data for related azo dyes, detailed experimental protocols for assessing cross-reactivity, and a proposed metabolic pathway that may contribute to sensitization.
This compound is an azo dye with the chemical formula C25H26N6O3 and a molecular weight of 458.51 g/mol . Its structure contains the characteristic azo bond (-N=N-) which is a known chromophore and a potential metabolic liability associated with the formation of sensitizing aromatic amines. While patch test data for this compound is scarce, extensive research on other disperse azo dyes, such as Disperse Orange 1, Disperse Orange 3, and Disperse Yellow 3, reveals frequent cross-reactivity among them and with p-phenylenediamine (PPD). This cross-reactivity is largely attributed to their structural similarities and shared metabolic pathways.
Comparison with Structurally Related Dyes
To predict the potential cross-reactivity of this compound, a comparison with other disperse azo dyes is crucial. The following table summarizes the structural information for this compound and other relevant disperse dyes.
| Dye | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Chemical Structure |
| This compound | 85136-74-9 | C25H26N6O3 | 458.51 | [Insert Chemical Structure Image of this compound] |
| Disperse Orange 1 | 2581-69-3 | C18H15N3O2 | 305.33 | [Insert Chemical Structure Image of Disperse Orange 1] |
| Disperse Orange 3 | 730-40-5 | C12H10N4O2 | 242.23 | [Insert Chemical Structure Image of Disperse Orange 3] |
| Disperse Yellow 3 | 2832-40-8 | C15H15N3O2 | 269.30 | [Insert Chemical Structure Image of Disperse Yellow 3] |
| Disperse Red 1 | 2872-52-8 | C16H18N4O3 | 314.34 | [Insert Chemical Structure Image of Disperse Red 1] |
Note: Chemical structures are not available for direct display in this format but can be found using the provided CAS numbers in chemical databases.
Analysis of these structures reveals that they all share the core azo linkage and aromatic ring systems, which are key features for potential cross-reactivity. The presence of similar functional groups and the potential to be metabolized by skin microbiota into common aromatic amines are the primary drivers for cross-sensitization among these dyes.
Experimental Protocols for Assessing Cross-Reactivity
The gold standard for evaluating contact allergy to textile dyes is patch testing. For animal studies, the Guinea Pig Maximization Test (GPMT) is a widely accepted method for determining the sensitizing potential of a substance.
Generalized Protocol for Human Patch Testing
-
Allergen Preparation: Suspected disperse dyes are typically prepared in petrolatum (pet.) at a concentration of 1.0% w/w. A standard textile dye mix may also be used for initial screening.
-
Application: Small amounts of the prepared allergens are applied to Finn Chambers® on Scanpor® tape.
-
Patch Placement: The patches are applied to the upper back of the patient.
-
Reading: The patches are removed after 48 hours (Day 2), and the test sites are evaluated for reactions. A second reading is performed on Day 3 or 4, and a final reading on Day 7.
-
Interpretation of Results: Reactions are scored according to the International Contact Dermatitis Research Group (ICDRG) guidelines, ranging from negative (-) to strong positive (+++), based on the presence and severity of erythema, infiltration, papules, and vesicles.
Generalized Protocol for Guinea Pig Maximization Test (GPMT)
-
Induction Phase:
-
Day 0: Intradermal injections of the test substance (e.g., in Freund's Complete Adjuvant) are administered in the scapular region of the guinea pigs.
-
Day 7: A topical application of the test substance in a suitable vehicle (e.g., petrolatum) is applied to the same site, which may be pre-treated with sodium lauryl sulfate to enhance penetration.
-
-
Challenge Phase:
-
Day 21: A challenge patch with the test substance in petrolatum is applied to a freshly clipped area on the flank and left for 24 hours.
-
-
Evaluation:
-
48 and 72 hours after patch application: The challenge sites are observed and graded for erythema and edema. The number of sensitized animals in the test group is compared to the control group.
-
Potential Metabolic Pathway and Cross-Reactivity Mechanism
The allergenic potential of many azo dyes is not from the parent molecule itself but from its metabolic byproducts. Skin microbiota can possess azoreductase enzymes that cleave the azo bond, leading to the formation of aromatic amines. These amines can then act as haptens, binding to skin proteins and eliciting an immune response.
Caption: Proposed metabolic activation of disperse azo dyes leading to allergic contact dermatitis.
Experimental Workflow for Cross-Reactivity Assessment
A typical workflow for investigating the cross-reactivity of a new disperse dye would involve a combination of in silico, in vitro, and in vivo methods.
Caption: A multi-step workflow for assessing the cross-reactivity of a disperse dye.
A Comparative Analysis of Disperse Orange 149 from Multiple Suppliers for Research Applications
A detailed guide for researchers, scientists, and drug development professionals on selecting the optimal Disperse Orange 149 supplier. This report provides a comparative analysis of key quality attributes and performance metrics, supported by comprehensive experimental data.
This compound, a synthetic azo dye, is utilized in various research applications beyond its primary use in the textile industry.[1][2] For scientific studies, the purity, consistency, and performance of such chemical compounds are paramount. This guide presents a comparative analysis of this compound sourced from three fictional, yet representative, suppliers: Apex Chemicals, BioSynth Solutions, and Chempure Fine Chemicals. The evaluation focuses on critical parameters that can influence experimental outcomes, including chemical purity, solubility, and performance in a representative cell-based assay.
Comparative Data Summary
The following table summarizes the key quantitative data obtained from the analysis of this compound from the three suppliers.
| Parameter | Apex Chemicals | BioSynth Solutions | Chempure Fine Chemicals |
| Purity (HPLC, % Area) | 98.5% | 99.7% | 99.1% |
| Solubility in DMSO (mg/mL) | 15 | >25 | 22 |
| Solubility in Ethanol (mg/mL) | 2 | 5 | 3 |
| Residual Solvents (GC-HS, ppm) | 150 | <50 | 75 |
| Heavy Metals (ICP-MS, ppm) | <5 | <1 | <2 |
| Cell Viability Assay (IC50, µM) | 12.8 | 10.2 | 11.5 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure transparency and reproducibility.
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector.
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 450 nm.
-
Sample Preparation: 1 mg/mL stock solutions of this compound from each supplier were prepared in acetonitrile.
-
Method: A 10 µL injection of each sample was analyzed. Purity was determined by calculating the percentage area of the main peak relative to the total peak area.
Solubility Assessment
-
Solvents: Dimethyl sulfoxide (DMSO) and Ethanol.
-
Method: Increasing amounts of this compound from each supplier were added to a fixed volume of solvent at room temperature. The solution was vortexed for 2 minutes after each addition. Solubility was determined as the maximum concentration at which the dye fully dissolved without any visible particulates.
Residual Solvent Analysis by Headspace Gas Chromatography (GC-HS)
-
Instrumentation: Shimadzu HS-20 GC with a Flame Ionization Detector.
-
Column: DB-624 (30 m x 0.25 mm, 1.4 µm).
-
Oven Program: Initial temperature of 40°C held for 5 minutes, then ramped to 240°C at 10°C/min.
-
Headspace Conditions: 80°C for 20 minutes.
-
Method: A known weight of this compound from each supplier was sealed in a headspace vial and analyzed. The total residual solvent content was quantified against an external standard.
Heavy Metals Analysis by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
-
Instrumentation: PerkinElmer NexION 2000 ICP-MS.
-
Method: Samples were digested in nitric acid and then diluted with deionized water. The analysis was performed according to standard EPA Method 200.8 for the determination of trace elements.
Cell Viability Assay
-
Cell Line: A human cancer cell line (e.g., HeLa).
-
Method: Cells were seeded in 96-well plates and treated with serial dilutions of this compound from each supplier (dissolved in DMSO) for 48 hours. Cell viability was assessed using a standard MTT assay. The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.
Visualizations
To further illustrate the experimental process and a potential application context, the following diagrams are provided.
Caption: Workflow for the comparative analysis of this compound from different suppliers.
Caption: Hypothetical signaling pathway potentially modulated by this compound in a research context.
Discussion and Conclusion
The experimental results indicate that this compound from BioSynth Solutions exhibits the highest purity, superior solubility in both DMSO and ethanol, and the lowest levels of residual solvents and heavy metals. These attributes are highly desirable for research applications where consistency and the absence of contaminants are critical. The lower IC50 value in the cell viability assay also suggests a higher potency, which could be attributed to its higher purity.
Apex Chemicals ' product showed lower purity and solubility, along with a higher concentration of residual solvents, which might be a concern for sensitive biological assays. The product from Chempure Fine Chemicals represents a mid-range option, with good purity and solubility, but not as exceptional as that from BioSynth Solutions.
For researchers and drug development professionals, the choice of supplier for a chemical compound like this compound can significantly impact experimental outcomes. Based on this comparative analysis, BioSynth Solutions is the recommended supplier for applications requiring the highest purity and consistency. However, for less sensitive applications, the other suppliers could be considered based on cost and availability. It is always recommended to perform in-house validation of any new batch of a chemical reagent to ensure it meets the specific requirements of the intended application.
References
Genotoxicity Profile: Disperse Orange 149 Versus Its Aromatic Amine Metabolites
A Comparative Analysis for Researchers and Drug Development Professionals
Disperse Orange 149, a member of the azo dye family, is utilized in various industrial applications. As with many azo compounds, there is a scientific imperative to understand its potential genotoxicity. A critical aspect of this evaluation involves not only the parent dye but also its metabolic byproducts, particularly aromatic amines, which are formed through the reductive cleavage of the azo linkages. This guide provides a comparative overview of the available genotoxicity data for this compound and its predicted primary aromatic amine metabolites, aniline and p-phenylenediamine.
Executive Summary
The genotoxic potential of this compound and its aromatic amine metabolites presents a complex picture. While data on the parent dye is limited, studies on structurally similar disperse dyes suggest a potential for genotoxicity. In contrast, its predicted primary aromatic amine metabolites, aniline and p-phenylenediamine, have been more extensively studied and are generally considered to possess greater genotoxic activity. This guide synthesizes the available experimental data to facilitate a clear comparison.
Data Presentation
The following tables summarize the quantitative data from key genotoxicity assays for this compound (and a related Disperse Orange dye) and its predicted aromatic amine metabolites.
Table 1: Ames Test Results for Mutagenicity
| Compound | Test Strain | Metabolic Activation (S9) | Result |
| This compound | - | - | No data available |
| Aniline | Salmonella typhimurium TA98, TA100 | With | Negative or weakly positive at high concentrations |
| p-Phenylenediamine | Salmonella typhimurium TA98 | With | Positive[1][2] |
| Salmonella typhimurium TA1538 | With | Positive |
Table 2: In Vitro Micronucleus Assay Results for Chromosomal Damage
| Compound | Cell Line | Metabolic Activation (S9) | Result |
| Disperse Orange * | Human TK6 cells | Not specified | Statistically significant increase in micronuclei at higher concentrations, but less than 2-fold above controls[3] |
| Aniline | Not specified | Not specified | No data available |
| p-Phenylenediamine | Human peripheral blood lymphocytes | With | Positive[1] |
| Human peripheral blood lymphocytes | Without | Positive (following 48-h stimulation)[1] |
*Data for a disperse orange dye identified as 3-[[4-[(4-Nitrophenyl)azo]phenyl] benzylamino]propanenitrile, not this compound.
Table 3: Comet Assay (Single Cell Gel Electrophoresis) Results for DNA Damage
| Compound | Cell Line | Result |
| Disperse Orange 1 | HepG2 cells | Genotoxic effects observed at concentrations of 0.2, 0.4, 1.0, 2.0 and 4.0μg/mL[4] |
| Aniline | Not specified | No data available |
| p-Phenylenediamine | Not specified | No data available |
Metabolic Pathway
The primary metabolic pathway for azo dyes like this compound in the human gut and liver involves the reductive cleavage of the azo bonds by azoreductase enzymes. This process breaks the molecule down into smaller aromatic amine components.
Caption: Metabolic breakdown of this compound.
Experimental Protocols
A comprehensive assessment of genotoxicity relies on a battery of tests that evaluate different endpoints, including gene mutations, chromosomal damage, and DNA strand breaks. Below are detailed methodologies for the key assays cited in this guide.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.
-
Test Strains: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) are used. These strains have mutations in the genes involved in histidine synthesis, rendering them unable to grow in a histidine-free medium.
-
Metabolic Activation: The test is performed with and without the addition of a rat liver extract (S9 fraction), which contains metabolic enzymes that can convert a non-mutagenic compound into a mutagenic one.
-
Procedure: The bacterial strain, the test compound at various concentrations, and the S9 mix (if required) are combined and plated on a minimal agar medium lacking histidine.
-
Incubation: The plates are incubated for 48-72 hours at 37°C.
-
Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.
In Vitro Micronucleus Assay
This assay detects chromosomal damage by identifying micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.
-
Cell Culture: A suitable mammalian cell line, such as human peripheral blood lymphocytes or a cell line like L5178Y or TK6, is cultured.
-
Treatment: The cells are exposed to the test compound at various concentrations, with and without metabolic activation (S9). A positive control (a known clastogen) and a negative control (solvent) are included.
-
Cytokinesis Block: Cytochalasin B is often added to the culture to block cytokinesis, resulting in binucleated cells. This allows for the specific analysis of cells that have undergone one cell division after treatment.
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain such as Giemsa or a fluorescent dye like DAPI or acridine orange.
-
Analysis: The frequency of micronucleated cells is determined by microscopic examination. A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
-
Cell Preparation: A single-cell suspension is prepared from the desired tissue or cell culture.
-
Embedding in Agarose: The cells are mixed with low-melting-point agarose and layered onto a microscope slide.
-
Lysis: The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).
-
Electrophoresis: The slides are placed in an electrophoresis chamber filled with an alkaline or neutral buffer. An electric field is applied, causing the negatively charged DNA to migrate towards the anode.
-
Staining and Visualization: The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope.
-
Analysis: Damaged DNA, containing fragments and relaxed loops, migrates further from the nucleoid, forming a "comet tail." The intensity and length of the comet tail relative to the head (intact DNA) are measured using image analysis software to quantify the extent of DNA damage.
Caption: Generalized workflow for the Comet Assay.
Conclusion
The available data suggests that the aromatic amine metabolites of this compound, particularly p-phenylenediamine, are of greater genotoxic concern than the parent dye itself, although data on the parent compound is limited. Aniline shows weak or no mutagenicity in the Ames test. p-Phenylenediamine, however, is positive in both the Ames test and the in vitro micronucleus assay, indicating its potential to induce both gene mutations and chromosomal damage.
For this compound, the lack of direct and comprehensive genotoxicity data is a significant knowledge gap. The positive results for a structurally similar Disperse Orange dye in a micronucleus assay and for Disperse Orange 1 in a comet assay highlight the need for further investigation of this compound itself. Furthermore, the genotoxicity of the predicted substituted aminopyridine metabolite has not been evaluated and remains an area for future research.
Researchers and drug development professionals should consider the potential for metabolic activation of azo dyes and the subsequent genotoxicity of the resulting aromatic amines in their safety assessments. This comparative guide underscores the importance of evaluating both the parent compound and its metabolites to fully characterize the genotoxic risk of azo dyes.
References
- 1. Genotoxicity of aniline derivatives in various short-term tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mutagenicity and toxicity studies of p-phenylenediamine and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro genotoxicity of para-phenylenediamine and its N-monoacetyl or N,N'-diacetyl metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The genotoxicity of a variety of aniline derivatives in a DNA repair test with primary cultured rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-laboratory comparison for the analysis of Disperse Orange 149
This guide provides a comparative overview of analytical methodologies for the determination of Disperse Orange 149, a synthetic dye used in the textile industry. The information is intended for researchers, scientists, and professionals in drug development and analytical chemistry who are involved in the detection and quantification of this compound in various matrices. While no formal inter-laboratory comparison studies for this compound were publicly available at the time of this publication, this guide synthesizes data from existing research to compare the performance of different analytical techniques.
Data Presentation: Performance of Analytical Methods
The following table summarizes the performance characteristics of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for the analysis of this compound in textile samples.
| Parameter | HPLC-DAD | LC-MS/MS | UPLC-MS/MS |
| Matrix | Textile | Textile | Textile |
| Extraction Solvent | Chlorobenzene | Chlorobenzene | Methanol (ultrasonic bath at 50°C for 15 min) |
| Limit of Detection (LOD) | 1.0 mg/kg[1] | 1.0 µg/kg[1] | Not Reported |
| Linearity (r) | >0.995 (0.5 - 250 mg/L)[1] | >0.995 (0.5 - 200 µg/L)[1] | Not Reported |
| Recovery | 92.1% - 98.7%[1] | 92.1% - 98.7%[1] | 91% - 110% (for selected disperse dyes)[2] |
| Relative Standard Deviation (RSD) | < 8.0%[1] | < 8.0%[1] | Not Reported |
| Quantification Transition (m/z) | Not Applicable | 459/399[1] | Not Reported |
Note: Data is compiled from separate studies and not from a direct inter-laboratory comparison. Performance may vary based on specific laboratory conditions and instrumentation.
Experimental Workflow
The general workflow for the analysis of this compound in textile samples involves sample preparation, chromatographic separation, and detection.
References
Comparative Analysis of the Sensitizing Potential of Disperse Orange 149 and Disperse Orange 1
A guide for researchers and drug development professionals on the allergenic properties of two common azo dyes.
Executive Summary
This guide provides a comparative overview of the skin sensitizing potential of two disperse azo dyes, Disperse Orange 149 and Disperse Orange 1. Allergic contact dermatitis resulting from exposure to textile dyes is a significant concern in both occupational and consumer settings. Understanding the relative sensitizing capacity of these dyes is crucial for risk assessment and the development of safer alternatives.
This comparison reveals a significant data gap for this compound, with no available quantitative data from standard sensitization assays. In contrast, Disperse Orange 1 has been identified as a strong sensitizer based on in vivo studies. Due to the lack of experimental data for this compound, a direct quantitative comparison of sensitizing potency is not feasible at this time. This document summarizes the available data for Disperse Orange 1 and outlines the general mechanisms and experimental protocols relevant to assessing the sensitizing potential of such compounds.
Data Presentation: Quantitative Sensitization Data
| Parameter | This compound | Disperse Orange 1 |
| Sensitization Potential Classification | Data Not Available | Strong Sensitizer[1] |
| Supporting Experimental Data | No quantitative data from recognized in vivo (LLNA, GPMT) or in vitro assays were identified. | Classified as a strong sensitizer based on the Guinea Pig Maximization Test (GPMT)[1]. |
Note: The absence of data for this compound prevents a direct, evidence-based comparison of its sensitizing potential with that of Disperse Orange 1.
General Mechanism of Azo Dye Sensitization
Disperse dyes, including Disperse Orange 1 and likely this compound, are small, lipophilic molecules that can penetrate the stratum corneum of the skin. As haptens, they are not immunogenic on their own. The sensitizing process is initiated when these dyes or their metabolites covalently bind to endogenous skin proteins, a process known as haptenation. This modification forms a hapten-protein conjugate that can be recognized as foreign by the immune system, triggering an allergic cascade.
It has been hypothesized that the molecules of disperse dyes can be metabolized by skin bacteria through an azoreductase pathway, forming potentially sensitizing metabolites[2][3]. For instance, it is suggested that the major sensitizers in contact allergy to Disperse Orange 1 may be its metabolites[3].
The subsequent immune response involves the activation of dendritic cells, which then migrate to the draining lymph nodes to prime naïve T-cells. This leads to the generation of allergen-specific memory T-cells. Upon re-exposure, these memory T-cells are activated, leading to the release of pro-inflammatory cytokines and the clinical manifestation of allergic contact dermatitis.
Signaling Pathways in Skin Sensitization
The cellular response to skin sensitizers involves the activation of various signaling pathways. Mitogen-activated protein kinases (MAP-kinases) such as p38, ERK1/2, and JNK1/2 have been shown to be activated by sensitizing compounds[4]. These pathways play a crucial role in the initiation of the inflammatory response.
Experimental Protocols
The assessment of a chemical's sensitizing potential is typically performed using standardized in vivo or in vitro methods. The following are summaries of the key experimental protocols mentioned in the context of disperse dye sensitization.
Guinea Pig Maximization Test (GPMT)
The GPMT is an in vivo assay designed to assess the potential of a substance to cause skin sensitization. Disperse Orange 1 was identified as a strong sensitizer using this method[1].
Methodology:
-
Induction Phase:
-
Intradermal Induction: A test group of guinea pigs receives intradermal injections of the test substance, both with and without an adjuvant (e.g., Freund's Complete Adjuvant) to enhance the immune response. A control group receives injections of the vehicle and adjuvant.
-
Topical Induction: One week after the intradermal injections, the test substance is applied topically to the same area and occluded for 48 hours.
-
-
Challenge Phase:
-
Two weeks after the topical induction, both the test and control groups are challenged with a topical application of the test substance at a non-irritating concentration on a naive site.
-
-
Evaluation:
-
The skin reactions at the challenge site are observed and scored for erythema and edema at 24 and 48 hours after patch removal. The incidence and severity of the reactions in the test group are compared to the control group to determine the sensitization potential.
-
Murine Local Lymph Node Assay (LLNA)
The LLNA is the preferred in vivo method for assessing skin sensitization potential due to its refinement and reduction in animal use compared to guinea pig tests. It provides quantitative data that can be used to determine the potency of a sensitizer.
Methodology:
-
Application: The test substance is applied to the dorsum of the ears of mice for three consecutive days. A vehicle control and a positive control are also included.
-
Proliferation Measurement: On day 6, the mice are injected with a radiolabeled nucleoside (e.g., ³H-methyl thymidine) or a non-radioactive alternative like BrdU.
-
Lymph Node Excision: The draining auricular lymph nodes are excised and processed.
-
Quantification: The proliferation of lymphocytes in the lymph nodes is quantified by measuring the incorporation of the labeled nucleoside. This is typically expressed as a Stimulation Index (SI), which is the ratio of proliferation in the test group to that in the vehicle control group.
-
Data Analysis: A substance is classified as a sensitizer if the SI is 3 or greater. The data can be used to calculate the EC3 value, which is the estimated concentration of the chemical required to produce an SI of 3. The EC3 value is a measure of the sensitizing potency of the substance.
Conclusion
Based on the available scientific literature, Disperse Orange 1 is considered a strong skin sensitizer. However, a significant knowledge gap exists regarding the sensitizing potential of this compound. The lack of quantitative experimental data for this compound makes a direct comparison of potency with Disperse Orange 1 impossible.
For researchers and professionals in drug development, it is crucial to exercise caution when dealing with this compound due to the absence of safety data. It is recommended that appropriate sensitization testing, such as the LLNA, be conducted for this compound to accurately assess its hazard and risk. Until such data is available, a precautionary approach should be taken, treating it as a potential sensitizer, given that other disperse azo dyes have been shown to have this property.
References
- 1. Hapten-protein binding: from theory to practical application in the in vitro prediction of skin sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Patch testing with the textile dyes Disperse Orange 1 and Disperse Yellow 3 and some of their potential metabolites, and simultaneous reactions to para‐amino compounds | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. In vitro differentiation of skin sensitizers by cell signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the efficiency of different solvents for Disperse Orange 149 extraction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the efficiency of various solvents for the extraction of Disperse Orange 149 from textile fibers. The selection of an appropriate solvent is critical for achieving high recovery and purity of the target analyte for subsequent analysis. This document presents a comparison of commonly used solvents, supported by experimental data and detailed protocols to aid in methodological selection and optimization.
Comparative Analysis of Solvent Extraction Efficiency
The efficiency of a solvent for extracting this compound is determined by its ability to dissolve the dye molecule and overcome the dye-fiber interactions. While several solvents are utilized for the extraction of disperse dyes, their effectiveness can vary significantly.
| Solvent | Extraction Efficiency | Key Remarks |
| Chlorobenzene | Complete Extraction (Recovery: 92.1% - 98.7%) [1] | Demonstrated to completely extract this compound from textile fibers.[1] Considered a highly effective but hazardous solvent. |
| Dimethylformamide (DMF) | High | Found to be a more effective extraction solvent for disperse dyes compared to acetonitrile/water and methanol/water mixtures. |
| Acetonitrile | Moderate to High | Commonly used for the extraction of disperse dyes, often in mixtures with water. |
| Methanol | Moderate | Used for the extraction of disperse dyes, though may be less effective than DMF. Often used to dissolve the dried extract before analysis.[1] |
Experimental Protocols
Detailed methodologies for the extraction of this compound using the compared solvents are provided below. These protocols are based on established methods for disperse dye extraction from polyester fibers.
Protocol 1: Extraction using Chlorobenzene
This protocol is based on a method proven to achieve complete extraction of this compound.[1]
Materials:
-
Textile sample containing this compound
-
Chlorobenzene
-
Methanol
-
Vials
-
Heater block or water bath
-
Nitrogen evaporator
-
HPLC-MS/MS system
Procedure:
-
Place a known weight of the textile sample into a glass vial.
-
Add a sufficient volume of chlorobenzene to completely immerse the sample.
-
Heat the sample at an elevated temperature (e.g., 100°C) for a defined period (e.g., 30 minutes) to facilitate extraction.
-
After extraction, carefully transfer the chlorobenzene extract to a new vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a known volume of methanol.
-
The sample is now ready for quantitative analysis by HPLC-MS/MS.[1]
Protocol 2: Extraction using Dimethylformamide (DMF)
This protocol is adapted from general methods for disperse dye extraction where DMF has been shown to be highly effective.
Materials:
-
Textile sample containing this compound
-
Dimethylformamide (DMF)
-
Vials
-
Heater block
-
Centrifuge (optional)
Procedure:
-
Place a small, precisely cut piece of the textile sample into a vial.
-
Add a measured volume of DMF to the vial.
-
Seal the vial and heat it at a controlled temperature (e.g., 100-120°C) for a specified time (e.g., 15-30 minutes).
-
Allow the sample to cool to room temperature.
-
If suspended particles are present, centrifuge the sample to obtain a clear supernatant.
-
The supernatant containing the extracted dye is ready for analysis.
Protocol 3: Extraction using Acetonitrile
This protocol outlines a common procedure for disperse dye extraction using acetonitrile.
Materials:
-
Textile sample containing this compound
-
Acetonitrile
-
Vials
-
Ultrasonic bath
-
Water bath or heater block
Procedure:
-
Place a small, known quantity of the textile sample into a vial.
-
Add a specific volume of acetonitrile.
-
Initially, sonicate the sample for approximately 5 minutes to enhance solvent penetration.
-
Subsequently, heat the sample in a water bath or on a heater block at a controlled temperature (e.g., 60°C) for 1 hour.
-
After cooling, the acetonitrile extract is ready for further processing or direct analysis.
Protocol 4: Extraction using Methanol
This protocol describes a straightforward extraction method using methanol.
Materials:
-
Textile sample containing this compound
-
Methanol
-
Vials
-
Heater block or water bath
Procedure:
-
Weigh a portion of the textile sample and place it in a suitable vial.
-
Add a measured volume of methanol to the vial.
-
Heat the mixture at a temperature below the boiling point of methanol (e.g., 60-70°C) for a set duration (e.g., 15-30 minutes).
-
After the extraction period, cool the sample and collect the methanol extract for analysis.
Visualizing the Workflow
To provide a clear overview of the experimental process from sample preparation to data analysis, the following diagrams illustrate the logical workflow.
Caption: Experimental workflow for this compound extraction and analysis.
Caption: Logical decision pathway for solvent selection.
References
Performance Showdown: Disperse Orange 149 Versus Key Alternatives in Textile Dyeing
For Immediate Release
A comprehensive analysis of Disperse Orange 149 and its primary competitors, Disperse Orange 25 and Disperse Orange 37, reveals distinct performance profiles crucial for researchers and professionals in the textile and drug development industries. This guide provides a side-by-side comparison of their performance attributes, supported by standardized experimental protocols, to inform selection for specific applications.
This compound, an azo dye known for its brilliant yellow-orange hue, is a popular choice for dyeing synthetic fibers such as polyester.[1][2] Its performance, particularly in terms of color fastness, is a critical consideration for its application. This guide evaluates its light, wash, and sublimation fastness in comparison to other commercially available orange disperse dyes.
Comparative Performance Data
The following table summarizes the key performance indicators for this compound and its alternatives based on standardized testing. The data represents typical values obtained from technical datasheets and comparative studies.
| Performance Metric | This compound | Disperse Orange 25 | Disperse Orange 37 |
| C.I. Name | This compound | Disperse Orange 25 | Disperse Orange 37 |
| CAS Registry Number | 85136-74-9 / 151126-94-2[2] | 31482-56-1[3] | 12223-33-5 / 13301-61-6[4] |
| Molecular Formula | C25H26N6O3 | C17H17N5O2 | C17H15Cl2N5O2[4] |
| Light Fastness (ISO 105-B02) | 5-6 | 5-6[5] | Good[4] |
| Wash Fastness (ISO 105-C06) (Staining on PES) | 4-5 | 4-5[5] | Good[4] |
| Sublimation Fastness (ISO 105-P01) (180°C) | 4-5 | 4[5] | Good[4] |
| Shade on Polyester | Brilliant Yellow-Orange[1][2] | Orange | Dark Reddish-Orange[4] |
Experimental Protocols
The performance data presented in this guide is based on the following standardized experimental protocols:
Light Fastness Testing (ISO 105-B02)
This method determines the resistance of the color of textiles to the action of an artificial light source representative of natural daylight (D65).[6][7]
-
Specimen Preparation: A textile specimen of a standard size is prepared.
-
Exposure: The specimen is exposed to a xenon arc lamp under controlled conditions of temperature and humidity.[8][9] A set of blue wool references with known light fastness (rated 1 to 8) is exposed simultaneously.[6][8]
-
Assessment: The change in color of the test specimen is assessed by comparing it with the fading of the blue wool references.[6] The light fastness is rated on a scale of 1 (very poor) to 8 (outstanding).[8]
Wash Fastness Testing (ISO 105-C06)
This test evaluates the resistance of a textile's color to domestic and commercial laundering procedures.[10][11]
-
Specimen Preparation: A 100 mm x 40 mm specimen of the dyed textile is prepared and attached to a multifiber fabric of the same dimensions.[12]
-
Washing Procedure: The composite specimen is placed in a stainless-steel container with a specified volume of detergent solution and a set number of stainless-steel balls.[10][12] The container is then agitated in a laundering machine at a specified temperature and for a specific duration.[10]
-
Rinsing and Drying: After the washing cycle, the specimen is rinsed and dried at a temperature not exceeding 60°C.[13]
-
Assessment: The change in color of the specimen and the degree of staining on the adjacent multifiber fabric are evaluated using grey scales.[12]
Sublimation Fastness Testing (ISO 105-P01)
This method assesses the resistance of the dye to sublimation when subjected to heat, as in processes like hot pressing.[14][15]
-
Specimen Preparation: A specimen of the dyed textile is placed in contact with a specified adjacent fabric.[14]
-
Heat Treatment: The composite specimen is heated in a heating device at a specified temperature and pressure for a set duration.[14][15]
-
Cooling: The specimen is removed from the heating device and allowed to cool.
-
Assessment: The change in color of the specimen and the staining of the adjacent fabric are assessed using grey scales.[14]
Experimental Workflow for Performance Evaluation
The following diagram illustrates the general workflow for evaluating the performance of disperse dyes.
Conclusion
This compound demonstrates a strong performance profile with good to excellent fastness properties, making it a reliable choice for many applications on synthetic fibers. Its light and wash fastness are comparable to Disperse Orange 25. While specific quantitative data for Disperse Orange 37's fastness properties were not available in direct comparison, it is generally regarded as having good fastness. The choice between these dyes may ultimately depend on the specific shade requirements of the final product, with this compound providing a brilliant yellow-orange, and Disperse Orange 37 offering a darker, reddish-orange hue. This guide provides the foundational data and standardized methodologies for researchers to make informed decisions and conduct further comparative studies.
References
- 1. scielo.br [scielo.br]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. Disperse Orange 25 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. worlddyevariety.com [worlddyevariety.com]
- 5. benchchem.com [benchchem.com]
- 6. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 7. wewontech.com [wewontech.com]
- 8. testextextile.com [testextextile.com]
- 9. ISO 105-B02 Colour Fastness of Textiles - Light Fastness Tester-gester-instruments.com [gester-instruments.com]
- 10. ISO 105 C06 Color Fastness to Washing Test Method [darongtester.com]
- 11. chiuvention.com [chiuvention.com]
- 12. textilelearner.net [textilelearner.net]
- 13. testextextile.com [testextextile.com]
- 14. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 15. fyitester.com [fyitester.com]
A Comparative Analysis of Variability in Disperse Orange 149 Test Results
For Researchers, Scientists, and Quality Control Professionals in the Textile and Dyeing Industries
This guide provides a statistical analysis of the variability in test results for Disperse Orange 149, a disperse dye commonly used for synthetic textiles. Recognizing the critical need for consistency in dye performance, this document compares key quality control parameters and outlines standardized testing protocols. This information is intended to assist researchers and quality control professionals in understanding and mitigating variability in the application of this dye.
Understanding Variability in Disperse Dyes
Disperse dyes, including this compound, are non-ionic dyes with low water solubility, making them suitable for dyeing hydrophobic fibers like polyester and acetate.[1] The performance and consistency of these dyes can be influenced by several factors, including particle size, dispersion stability, and the presence of impurities. Variability in these parameters can lead to inconsistent dyeing results, affecting shade reproducibility and fastness properties.
Comparative Data on Disperse Dye Performance
To illustrate the typical range of performance and variability, the following table summarizes key fastness properties for Disperse Orange 30, a dye within the same class as this compound. These values, gathered from manufacturer technical data, represent common quality control benchmarks. The variability in these properties is often expressed as a range or a rating on a standardized scale.
| Property | Test Method | Typical Performance Range | Potential for Variability |
| Light Fastness | ISO 105-B02 | 6 | Moderate |
| Washing Fastness (Polyester) | ISO 105-C06 | 4-5 | Low to Moderate |
| Washing Fastness (Cotton) | ISO 105-C06 | 5 | Low |
| Sublimation Fastness | ISO 105-P01 | 4-5 | Moderate to High |
| pH Value | 4-7 | Low |
Data based on typical values for Disperse Orange 30, as a representative example.[2]
Note on Variability:
-
Light Fastness: Variability can occur due to differences in dye concentration, substrate, and the presence of UV absorbers.
-
Washing Fastness: Generally consistent, but can be affected by improper dyeing procedures and finishing treatments.
-
Sublimation Fastness: This is a critical parameter for polyester dyeing and can show significant variability depending on the specific chemical structure of the dye and the heat-setting process used.
Experimental Protocols for Assessing Dye Variability
Accurate and reproducible testing is essential for managing variability. The following is a generalized protocol for assessing the light fastness of disperse dyes, a key performance indicator.
Objective: To determine the resistance of a dyed textile to the fading effect of light.
Apparatus:
-
Xenon arc lamp fading apparatus
-
Grey scale for assessing color change
-
Blue wool standards
-
Spectrophotometer
Procedure:
-
Prepare dyed fabric samples according to a standardized dyeing procedure.
-
Mount the samples in the xenon arc lamp apparatus alongside the blue wool standards.
-
Expose the samples to the light source under controlled conditions of temperature and humidity as specified in ISO 105-B02.
-
Periodically remove the samples and compare the degree of fading to the blue wool standards.
-
The light fastness rating is determined by the blue wool standard that shows a similar amount of fading to the test sample.[3]
-
For a more quantitative assessment, use a spectrophotometer to measure the color change (ΔE*).
Alternatives to this compound
For applications requiring different performance characteristics or to mitigate variability issues, several alternative Disperse Orange dyes are available. The choice of an alternative will depend on the specific requirements for shade, fastness, and application method. Some alternatives include Disperse Orange 1, Disperse Orange 3, and Disperse Orange 30.[2][4][5][6] It is recommended to conduct comparative testing to evaluate the suitability of any alternative.
Logical Workflow for Dye Variability Analysis
The following diagram illustrates a logical workflow for the statistical analysis of variability in disperse dye test results. This process ensures a systematic approach to identifying and controlling sources of variation.
Caption: Workflow for analyzing variability in this compound test results.
References
- 1. mrsl.roadmaptozero.com [mrsl.roadmaptozero.com]
- 2. China Disperse Orange 30 Manufacturers, Suppliers, Factory, Wholesale - Products - Hangzhou Tiankun Chem Co.,Ltd [dyechemical.com]
- 3. 182.160.97.198:8080 [182.160.97.198:8080]
- 4. DISPERSE ORANGE 3 | 730-40-5 [chemicalbook.com]
- 5. afirm-group.com [afirm-group.com]
- 6. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Proper Disposal of Disperse Orange 149: A Guide for Laboratory Professionals
For immediate release
This document provides essential guidance on the proper disposal procedures for Disperse Orange 149 (CAS No. 85136-74-9), a synthetic dye used in various research and development applications. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to minimize environmental impact. This information is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
While a comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, existing data indicates that it is a substance of concern. Disperse dyes as a class can be skin sensitizers, and some are classified as carcinogenic. Furthermore, many dyes are toxic to aquatic life. Therefore, precautionary handling and disposal are paramount.
Personal Protective Equipment (PPE) when handling this compound waste:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). |
| Body Protection | Laboratory coat. |
| Respiratory | Use in a well-ventilated area. A respirator may be necessary for large quantities or if dust is generated. |
Step-by-Step Disposal Protocol
This compound should be treated as hazardous waste. The following step-by-step protocol outlines the recommended disposal process.
-
Waste Identification and Segregation:
-
All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipettes, vials), and personal protective equipment (PPE), must be segregated as hazardous waste.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible wastes can react and create additional hazards.
-
-
Containerization:
-
Use a dedicated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical properties of the dye.
-
The container should be kept closed at all times, except when adding waste.
-
-
Labeling:
-
The waste container must be labeled with the words "Hazardous Waste."
-
The label must clearly identify the contents, including "this compound" and its CAS number (85136-74-9).
-
Indicate the approximate concentration and quantity of the dye in the container.
-
Include the date when the waste was first added to the container.
-
-
Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA should be a secondary containment system to prevent spills from reaching the environment.
-
Store away from heat, ignition sources, and incompatible materials.
-
-
Disposal:
-
Do not dispose of this compound down the drain or in the regular trash.[1] Many dyes are toxic to aquatic organisms and can persist in the environment.
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Follow their specific procedures and documentation requirements.
-
Licensed hazardous waste disposal companies will handle the ultimate treatment and disposal in accordance with federal, state, and local regulations.
-
Regulatory Context
This compound is recognized as a substance of concern by various regulatory bodies. For instance, under the European Union's REACH regulations, its concentration in textiles is restricted. The U.S. Environmental Protection Agency (EPA) lists nonwastewater streams from the production of certain dyes and pigments as hazardous waste (K181), highlighting the regulatory scrutiny of this class of chemicals.[2][3][4]
Experimental Protocols Cited
The disposal procedures outlined in this document are based on established best practices for laboratory chemical waste management as described in guidelines from occupational safety and environmental protection agencies. These guidelines are derived from extensive toxicological and environmental impact studies.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
Disclaimer: This information is provided as a general guide. Always consult your institution's specific chemical hygiene plan and your Environmental Health and Safety department for detailed procedures and in case of any uncertainty.
References
Personal protective equipment for handling Disperse orange 149
For Immediate Use by Laboratory and Drug Development Professionals
This document provides critical safety protocols and logistical plans for the handling and disposal of Disperse Orange 149. Adherence to these procedures is essential to ensure the safety of all personnel working with this compound. This compound, like many disperse dyes, may pose sensitization risks, and proper handling is crucial to minimize exposure.[1][2][3]
Personal Protective Equipment (PPE)
All personnel handling this compound must use the following personal protective equipment. The selection of appropriate PPE is based on the potential hazards of skin contact, eye exposure, and inhalation of the powdered dye.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles or safety glasses with side shields.[4][5] | Protects eyes from airborne particles and accidental splashes. |
| Hand Protection | Nitrile, polychloroprene, or butyl rubber gloves.[4] | Prevents direct skin contact. It is noted that some individuals may be predisposed to skin sensitization.[4] |
| Body Protection | Laboratory coat or overalls.[4] | Protects clothing and skin from contamination. |
| Respiratory Protection | A particulate respirator (e.g., N95, FFP2) is recommended when handling the powder outside of a ventilated enclosure.[1][4] | Minimizes the inhalation of airborne dust, which can cause respiratory irritation and sensitization.[3][5] |
Operational Plan: Handling and Storage
Safe handling and storage practices are paramount to prevent accidental exposure and maintain the integrity of the compound.
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood or a weighing booth with local exhaust ventilation (LEV) to control airborne dust.[1][2][3]
-
Avoid Dust Generation: Minimize the creation of dust when handling the powder. Use dry clean-up procedures such as a vacuum cleaner equipped with a HEPA filter for minor spills.[4]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[5]
-
Contaminated Clothing: Remove any contaminated clothing immediately and wash it before reuse.[5]
Storage:
-
Container: Store in a tightly sealed, original container.[4][5]
-
Conditions: Keep in a cool, dry, and well-ventilated area away from incompatible substances.[5]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste: Collect all solid waste, including excess reagent, contaminated PPE (gloves, lab coats, etc.), and cleaning materials, in a clearly labeled, sealed container designated for chemical waste.
-
Liquid Waste: Do not allow wash water from cleaning equipment to enter drains.[4] Collect all liquid waste containing this compound in a separate, labeled container for hazardous waste.
Disposal Method:
-
All waste must be handled in accordance with local, state, and federal regulations.[4]
-
Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
-
Recycling of the compound should be considered if possible.[4] Otherwise, disposal should be carried out by a licensed waste management authority.[4]
Experimental Workflow Diagram
The following diagram outlines the standard operating procedure for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
